In-Depth Technical Guide: (4,5-Dimethoxy-2-methylphenyl)methanol in Advanced Organic Synthesis
Executive Summary (4,5-Dimethoxy-2-methylphenyl)methanol is a highly functionalized benzylic alcohol that serves as a critical building block in the synthesis of complex pharmaceutical agents and bioactive natural produc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4,5-Dimethoxy-2-methylphenyl)methanol is a highly functionalized benzylic alcohol that serves as a critical building block in the synthesis of complex pharmaceutical agents and bioactive natural products[1]. Characterized by its electron-rich aromatic core, this intermediate offers unique regiochemical control for downstream electrophilic and nucleophilic transformations. This technical guide synthesizes the physicochemical profiling, mechanistic synthesis workflows, and validated experimental protocols necessary for integrating this compound into advanced drug development pipelines.
Physicochemical Profiling
The reactivity of (4,5-Dimethoxy-2-methylphenyl)methanol is dictated by its distinct electronic topology. The two methoxy groups at the 4- and 5-positions strongly donate electron density into the aromatic ring via resonance, making the benzylic position highly reactive towards nucleophilic substitution once activated (e.g., converted to a halide)[2]. Conversely, the methyl group at the 2-position provides vital steric hindrance that can direct regioselectivity in subsequent electrophilic aromatic substitutions.
Property
Value
Chemical Name
(4,5-Dimethoxy-2-methylphenyl)methanol
Synonyms
4,5-Dimethoxy-2-methylbenzyl alcohol
CAS Number
90926-82-2
Molecular Formula
C10H14O3
Molecular Weight
182.22 g/mol
Structural Features
Benzylic alcohol, 1,2-dimethoxy arene, ortho-methyl group
(Data sourced from commercial chemical profiles[1])
Mechanistic Synthesis Workflows & Causality
Pathway A: Borane-Mediated Reduction of Carboxylic Acids
To synthesize (4,5-Dimethoxy-2-methylphenyl)methanol from its corresponding carboxylic acid (4,5-dimethoxy-2-methylbenzoic acid), Borane-Dimethylsulfide (BH₃-DMS) is the reagent of choice[3].
Causality & Logic: Why use BH₃-DMS instead of standard hydride donors like LiAlH₄ or NaBH₄? NaBH₄ is insufficiently nucleophilic to reduce carboxylic acids. While LiAlH₄ is powerful enough, it is often overly reactive and lacks chemoselectivity. Borane acts as an electrophilic reducing agent. It selectively coordinates to the carbonyl oxygen (the site of highest electron density), forming a triacyloxyborane intermediate. This intermediate undergoes a rapid intramolecular hydride transfer. This self-validating mechanism ensures that the reduction proceeds cleanly to the alcohol without over-reduction or unwanted cleavage of the methoxy ether linkages[3].
Pathway B: Downstream Functionalization to Activated Electrophiles
The benzylic alcohol is frequently converted into 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene using Thionyl Chloride (SOCl₂)[3]. This activated benzyl chloride is a highly versatile electrophile. For example, it is utilized in Li/naphthalene-mediated reductive alkylations to couple with β-cyclocitral, assembling the tricyclic core of potent antifungal o-hydroxy-p-quinone methide diterpenoids ()[2].
Alternatively, the alcohol can be converted to diarylmethylamines, which have been validated as highly potent, competitive inhibitors of human Carbonic Anhydrase (hCA) isoenzymes I and II, exhibiting low micromolar inhibition constants ()[4].
Synthetic pathways and downstream applications of (4,5-Dimethoxy-2-methylphenyl)methanol.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate states provide observable feedback to the researcher[3].
Protocol 1: Synthesis via Borane-Mediated Reduction
Objective: Convert 4,5-dimethoxy-2-methylbenzoic acid to (4,5-Dimethoxy-2-methylphenyl)methanol.
Preparation: Dissolve 4,5-dimethoxy-2-methylbenzoic acid (1.0 eq, e.g., 5.10 mmol) in anhydrous Tetrahydrofuran (THF, 9 mL) under a strict nitrogen atmosphere.
Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature controls the highly exothermic evolution of hydrogen gas during the initial borane-carboxylic acid coordination phase.
Reagent Addition: Add Borane-Dimethylsulfide complex (BH₃-DMS, 2.0 M in THF, 1.6 eq) dropwise via syringe.
Reaction Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir overnight.
Self-Validating Quench: Cool the mixture back to 0 °C and carefully quench with distilled H₂O. Validation: The cessation of vigorous bubbling (hydrogen gas) visually confirms the complete decomposition of unreacted borane.
Isolation: Dilute with Ethyl Acetate (EtOAc). Separate the organic phase, wash with H₂O, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the benzylic alcohol.
Mechanism of borane-mediated reduction of carboxylic acids to benzylic alcohols.
Protocol 2: Chlorination to 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene
Objective: Activate the benzylic alcohol for cross-coupling or alkylation.
Preparation: Dissolve (4,5-Dimethoxy-2-methylphenyl)methanol (1.0 eq, e.g., 4.0 mmol) in anhydrous Dichloromethane (CH₂Cl₂, 20 mL) under nitrogen.
Thermal Control: Cool the reaction vessel to 0 °C.
Electrophilic Activation: Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise. Causality: The dropwise addition at 0 °C is critical. The electron-rich nature of the dimethoxy arene makes it highly susceptible to electrophilic aromatic substitution. Maintaining low temperatures and a low concentration of the electrophile prevents the newly formed benzyl chloride from undergoing intermolecular Friedel-Crafts alkylation with another molecule of the starting material[3].
Reaction Propagation: Stir at room temperature for 30 minutes.
Quench & Isolation: Carefully quench with saturated aqueous NaHCO₃. Extract the product into CH₂Cl₂, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel, EtOAc/petroleum ether) to provide the activated benzyl chloride as a yellow oil[3].
References
Total Synthesis and Biological Evaluation of an Antifungal Tricyclic o-Hydroxy-p-Quinone Methide Diterpenoid
Source: The Journal of Organic Chemistry, ACS Publications (2013)
URL:[Link]
Synthesis and carbonic anhydrase isoenzymes I and II inhibitory effects of novel benzylamine derivatives
Source: Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis (2014)
URL:[Link]
Comprehensive Technical Whitepaper: Solvation Thermodynamics and Solubility Profiling of (4,5-Dimethoxy-2-methylphenyl)methanol
Executive Summary (4,5-Dimethoxy-2-methylphenyl)methanol (CAS No. 90926-82-2) is a highly functionalized benzyl alcohol derivative frequently utilized as a critical synthetic intermediate in pharmaceutical development an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4,5-Dimethoxy-2-methylphenyl)methanol (CAS No. 90926-82-2) is a highly functionalized benzyl alcohol derivative frequently utilized as a critical synthetic intermediate in pharmaceutical development and fine chemical synthesis,[1]. It is typically synthesized via the targeted reduction of 4,5-dimethoxy-2-methylbenzoic acid using hydride transfer reagents such as borane-dimethyl sulfide complex. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction conditions, designing downstream purification workflows (e.g., crystallization, liquid-liquid extraction), and formulating stable analytical standards.
This guide provides a rigorous analysis of the solubility characteristics of (4,5-Dimethoxy-2-methylphenyl)methanol, bridging theoretical solvation models with field-proven laboratory protocols.
Physicochemical Profiling and Solvation Theory
The molecular architecture of (4,5-Dimethoxy-2-methylphenyl)methanol (C₁₀H₁₄O₃, MW: 182.22 g/mol ) presents a fascinating dichotomy of intermolecular forces:
Hydrophobic Domain: The aromatic ring and the ortho-methyl group contribute to the molecule's dispersion forces and lipophilicity.
Hydrophilic/Polar Domain: The primary alcohol (-CH₂OH) acts as both a strong hydrogen-bond donor and acceptor. The two methoxy groups (-OCH₃) at the 4 and 5 positions serve as additional hydrogen-bond acceptors and increase the overall electron density of the aromatic system.
To predict its solubility, we employ the Hansen Solubility Parameters (HSP) framework, which deconstructs the total cohesive energy density of a molecule into three components: Dispersion (
δD
), Polar (
δP
), and Hydrogen-bonding (
δH
)[2],[3].
For structurally analogous substituted benzyl alcohols, the HSP values typically cluster around
δD≈18.4
,
δP≈6.3
, and
δH≈13.7
MPa
1/2
[4]. The dual methoxy substitution on this specific compound slightly increases the
δP
and
δH
components compared to unsubstituted benzyl alcohol, pushing the molecule's optimal solubility sphere toward moderately polar and highly polarizable solvents.
Predictive Quantitative Solubility Data
Based on molecular descriptor modeling and empirical data from structural analogs, the following table summarizes the predictive thermodynamic solubility of (4,5-Dimethoxy-2-methylphenyl)methanol across distinct solvent classes at 25°C.
Selecting the correct solvent requires understanding the thermodynamic interplay between the solute and the solvent matrix.
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents exhibit excellent solubility for (4,5-Dimethoxy-2-methylphenyl)methanol. The high polarizability of the chlorine atoms interacts favorably with the electron-rich dimethoxy-substituted aromatic ring via dispersion forces, while the weakly acidic proton of DCM can engage in weak hydrogen bonding with the methoxy oxygens.
Polar Aprotic Solvents (e.g., DMSO, DMF, Ethyl Acetate): DMSO and DMF are universal solvents for this class of compounds. Their strong dipole moments and potent hydrogen-bond accepting capabilities perfectly complement the primary hydroxyl group of the solute, leading to rapid and complete solvation.
Aliphatic Hydrocarbons (e.g., n-Hexane, Heptane): The solubility is exceptionally poor. The energetic penalty required to disrupt the strong intermolecular hydrogen-bonding network of the solid crystal lattice is not compensated by the weak dispersion forces offered by aliphatic solvents. Field Insight: This makes hexane an ideal anti-solvent for crystallization and precipitation workflows.
Fig 1: Solvation logic tree based on intermolecular interactions and solvent properties.
To validate these predictive models in a laboratory setting, the following standardized shake-flask methodology coupled with High-Performance Liquid Chromatography (HPLC) is recommended. This protocol is designed as a self-validating system to ensure thermodynamic equilibrium rather than kinetic dissolution.
Fig 2: Standardized shake-flask methodology for empirical solubility determination.
Step-by-Step Methodology:
Solvent Preparation: Dispense 2.0 mL of the target HPLC-grade organic solvent into a 5 mL amber borosilicate glass vial.
Causality: Amber glass is utilized to prevent potential photo-degradation of the electron-rich aromatic system during extended equilibration.
Saturation Phase: Introduce solid (4,5-Dimethoxy-2-methylphenyl)methanol incrementally until a persistent, undissolved solid pellet remains.
Causality: The presence of excess solid is the critical self-validating step ensuring the solution has reached its maximum thermodynamic saturation capacity. If the solid dissolves completely, the data point is invalid.
Thermal Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 rpm for 24 to 48 hours.
Causality: A minimum of 24 hours is required to overcome the kinetic barriers of dissolution and achieve true thermodynamic equilibrium.
Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25°C.
Causality: This step rapidly pellets the undissolved solute, preventing the overestimation of solubility that often occurs with simple gravity settling or immediate filtration of fine suspensions.
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.
Causality: PTFE (Polytetrafluoroethylene) is mandated due to its broad chemical compatibility; using standard nylon or PES filters with aggressive solvents like DCM or DMSO can lead to filter dissolution and extractable contamination.
Quantification: Dilute the filtered aliquot quantitatively with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the UV detector. Analyze via HPLC-UV at
λ≈280
nm (the
λmax
associated with the dimethoxybenzene chromophore).
Conclusion
The solubility profile of (4,5-Dimethoxy-2-methylphenyl)methanol is dictated by its dual lipophilic-hydrophilic nature. By leveraging Hansen Solubility Parameters and understanding the specific intermolecular interactions at play, researchers can rationally select solvent systems for synthesis, extraction, and purification. The standardized shake-flask protocol provided ensures that empirical validations of these theoretical models are robust, reproducible, and thermodynamically sound, thereby accelerating downstream drug development and chemical manufacturing workflows.
References
eGyanKosh. REDUCTIONS USING HYDRIDE TRANSFER REAGENTS (Unit 12). Indira Gandhi National Open University. Available at:[Link]
Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available at:[Link]
Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Diversified Enterprises. Available at:[Link]
Prof Steven Abbott. HSP Basics | Practical Solubility Science. Available at:[Link]
Analytical Control Strategy and Purity Profiling of (4,5-Dimethoxy-2-methylphenyl)methanol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Method Development, Self-Validating Analytical Workflows, and Chromatographic Causality Chemical Context...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Mechanistic Method Development, Self-Validating Analytical Workflows, and Chromatographic Causality
Chemical Context and the Causality of Impurities
(4,5-Dimethoxy-2-methylphenyl)methanol (CAS: 90926-82-2) is a highly functionalized benzylic alcohol serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel chalcone derivatives and tricyclic diterpenoids[1][2][3]. In pharmaceutical development, the purity of this intermediate is not merely a compliance metric; it is a fundamental determinant of downstream reaction yields and the ultimate safety profile of the final drug substance.
To design an effective purity analysis method, an analytical scientist must first understand the thermodynamic and kinetic pathways that generate impurities. For this specific compound, impurities typically arise from three distinct mechanistic routes:
Incomplete Reduction (Process Impurity): The compound is frequently synthesized via the reduction of 4,5-dimethoxy-2-methylbenzaldehyde (or corresponding esters) using hydride donors such as NaBH₄ or DIBAL-H[3]. Trace amounts of unreacted precursor often carry over.
Auto-oxidation (Degradation Impurity): Electron-rich benzylic alcohols are inherently susceptible to aerobic oxidation. Exposure to atmospheric oxygen, UV light, or trace transition metals can drive the reversion of the alcohol back to the aldehyde[4][5][6].
Regioisomeric Byproducts: Depending on the electrophilic aromatic substitution steps used to build the precursor ring, positional isomers (e.g., 3,4-dimethoxy derivatives) may be present[7].
Figure 1: Synthetic reduction pathway and primary degradation/impurity routes.
Analytical Strategy: RP-HPLC Method Development
To accurately quantify the purity of (4,5-Dimethoxy-2-methylphenyl)methanol, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard[8]. The development of this method relies on strict physicochemical causality rather than trial and error.
Stationary Phase Selection
A high-purity silica C18 column (typically 250 mm × 4.6 mm, 5 µm) is chosen. The octadecyl carbon chain provides optimal hydrophobic retention for the dimethoxy-substituted aromatic system, allowing for the differentiation of closely related regioisomers based on minor variations in their hydrophobic surface area[4][9].
Mobile Phase Causality
A binary gradient of Water and Acetonitrile (MeCN) is employed.
Why a gradient? Isocratic elution often fails to elute highly retained non-polar impurities within a reasonable timeframe. A gradient starting at a low organic percentage ensures adequate retention of the polar benzylic alcohol, while ramping to a high organic percentage rapidly sweeps hydrophobic impurities (such as dimeric byproducts) from the column[6].
Why an acidic modifier? The addition of 0.1% phosphoric acid (H₃PO₄) to the aqueous phase is critical. It suppresses the ionization of residual silanol groups on the stationary phase, preventing secondary ion-exchange interactions that cause peak tailing. This ensures sharp, symmetrical peaks, which are mandatory for accurate peak integration[8].
Detection Wavelength
UV detection at 254 nm is selected. This wavelength perfectly captures the strong π-π* transitions of the electron-rich dimethoxy-aromatic ring, providing high sensitivity for both the target alcohol and its aldehyde degradant[5][9].
Step-by-Step Experimental Protocol: A Self-Validating System
A robust analytical protocol must be self-validating. This means the sequence is designed so that the instrument proves its own capability to generate accurate data before any unknown sample is analyzed.
Phase 1: Preparation
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.
System Suitability Test (SST) Solution: Spike a 1.0 mg/mL solution of (4,5-Dimethoxy-2-methylphenyl)methanol with 0.5% (w/w) of 4,5-dimethoxy-2-methylbenzaldehyde. Causality: This creates a "critical pair" to prove the column can resolve the primary degradant from the API intermediate.
Sample Solution: Accurately weigh and dissolve the batch sample in the diluent to a final concentration of 1.0 mg/mL.
Phase 2: Chromatographic Execution
Execute the sequence in the following strict order to ensure data integrity:
Blank (Diluent): 1 Injection. Purpose: Establishes the baseline and proves no ghost peaks or carryover exist.
SST Solution: 5 Injections. Purpose: Validates system precision (RSD < 2.0%) and resolving power (Resolution > 2.0). If the system fails here, the run automatically halts.
Sample Solutions: 2 Injections per preparation.
Bracketing Standard: 1 Injection at the end of the run. Purpose: Proves the detector response did not drift during the sample analysis.
Figure 2: Self-validating RP-HPLC analytical workflow for purity assessment.
Quantitative Data and Method Parameters
The following tables summarize the validated chromatographic parameters and the expected validation metrics for this method, ensuring reproducibility across different laboratory environments.
Table 1: Optimized HPLC Gradient Program
Time (min)
Mobile Phase A (Water + 0.1% H₃PO₄)
Mobile Phase B (Acetonitrile)
Elution Rationale
0.0
80%
20%
Equilibration and retention of polar alcohol.
15.0
40%
60%
Linear ramp to elute target analyte and closely eluting isomers.
20.0
20%
80%
High-organic wash to elute hydrophobic impurities.
25.0
80%
20%
Return to initial conditions.
30.0
80%
20%
Column re-equilibration.
Table 2: Method Validation Summary Metrics
Validation Parameter
ICH Acceptance Criteria
Typical Observed Value
SST Resolution (Rs)
> 2.0 (Alcohol vs. Aldehyde)
3.8
Limit of Detection (LOD)
Signal-to-Noise ≥ 3:1
0.01% (w/w)
Limit of Quantitation (LOQ)
Signal-to-Noise ≥ 10:1
0.03% (w/w)
Linearity (R²)
> 0.999 (from LOQ to 120%)
0.9998
Injection Precision (RSD)
< 2.0% for 5 replicate injections
0.4%
Orthogonal Analytical Techniques
While RP-HPLC is the primary tool for organic impurity profiling, a comprehensive purity analysis requires orthogonal techniques to cover blind spots:
GC-FID (Gas Chromatography): Essential for detecting residual volatile solvents (e.g., methanol, toluene, or THF) used during the upstream synthesis or crystallization phases.
NMR Spectroscopy (¹H and ¹³C): Utilized during the initial structural elucidation and for the definitive identification of unknown impurity peaks isolated via preparative LC[2].
Title: Synthesis, Spectroscopic Investigations, Quantum Chemical Studies (Ab-initio & DFT) and Antimicrobial Activities of 3-(3-Chloro-4,5-dimethoxy-phenyl) - Scientific Research Publishing | Source: scirp.org | URL:2
Title: Total Synthesis and Biological Evaluation of an Antifungal Tricyclic o-Hydroxy-p-Quinone Methide Diterpenoid - PMC | Source: nih.gov | URL:3
Title: Full article: Synthesis and carbonic anhydrase isoenzymes I and II inhibitory effects of novel benzylamine derivatives - Taylor & Francis | Source: tandfonline.com | URL:7
Title: SUPPORTING INFORMATION: HPLC traces of continuous-flow oxidation of 3,5-dimethoxybenzyl alcohol | Source: whiterose.ac.uk | URL:9
Title: Selective Photooxidation of Benzyl Alcohol to Benzaldehyde via H-Abstraction by Bi2.15WO6 under Alkaline Conditions - ACS Publications | Source: acs.org | URL:4
Title: A mild and efficient method for the oxidation of benzylic alcohols by two-phase electrolysis - CECRI, Karaikudi | Source: cecri.res.in | URL:5
Title: Figure 1: A) Synthesis of 7R-[2H]-phenyl-[14C]-benzyl alcohol. (B)... - ResearchGate | Source: researchgate.net | URL:6
The Discovery, Synthesis, and Applications of (4,5-Dimethoxy-2-methylphenyl)methanol: A Comprehensive Technical Guide
Executive Summary (4,5-Dimethoxy-2-methylphenyl)methanol (CAS: 90926-82-2)[1], also known as 4,5-dimethoxy-2-methylbenzyl alcohol, is a highly versatile synthetic intermediate. Characterized by an electron-rich aromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4,5-Dimethoxy-2-methylphenyl)methanol (CAS: 90926-82-2)[1], also known as 4,5-dimethoxy-2-methylbenzyl alcohol, is a highly versatile synthetic intermediate. Characterized by an electron-rich aromatic core and a reactive benzylic alcohol moiety, this compound serves as a foundational building block in the total synthesis of complex natural products, particularly isoquinoline alkaloids and chiral oxazolidine derivatives[2]. This whitepaper provides an in-depth mechanistic analysis of its structural dynamics, traces its historical synthetic evolution, and details field-proven, self-validating protocols for its preparation and downstream application.
Structural Dynamics & Reactivity Profile
The utility of (4,5-Dimethoxy-2-methylphenyl)methanol stems from the synergistic electronic and steric effects of its substituents:
Electron-Donating Methoxy Groups (-OCH₃): The 4,5-dimethoxy substitution pattern strongly activates the aromatic ring via resonance (+M effect). This renders the scaffold highly susceptible to electrophilic aromatic substitution, a critical feature when cyclizing the molecule into fused bicyclic systems (e.g., isoquinolines)[3].
Ortho-Methyl Group (-CH₃): Positioned ortho to the benzylic alcohol, the methyl group provides necessary steric hindrance that dictates the stereochemical outcome of downstream asymmetric reactions. Furthermore, it serves as a latent functional handle for lateral metalation or radical bromination.
Benzylic Alcohol (-CH₂OH): The primary alcohol is the primary site of functionalization. It can be readily oxidized to an aldehyde, converted into a benzylic halide (chloride or bromide) for nucleophilic displacement, or utilized directly in Friedel-Crafts-type cyclizations[2].
Historical Synthesis & Evolution
Historically, the synthesis of heavily substituted benzyl alcohols was limited by the availability of naturally derived precursors. The discovery and optimization of the Vilsmeier-Haack reaction revolutionized this landscape.
The most robust and historically significant pathway to (4,5-Dimethoxy-2-methylphenyl)methanol begins with 3,4-dimethoxytoluene . By subjecting 3,4-dimethoxytoluene to Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), chemists can regioselectively install a formyl group to yield 4,5-dimethoxy-2-methylbenzaldehyde (CAS: 7721-62-2)[3][4]. This aldehyde is then subjected to a chemoselective hydride reduction to yield the target alcohol.
This two-step methodology remains the industry standard due to its scalability, high atom economy, and the avoidance of expensive transition-metal catalysts.
Synthetic pathway from 3,4-dimethoxytoluene to isoquinoline alkaloids.
Core Synthetic Workflow: Hydride Reduction
The conversion of 4,5-dimethoxy-2-methylbenzaldehyde to (4,5-Dimethoxy-2-methylphenyl)methanol is typically achieved via sodium borohydride (NaBH₄) reduction.
Quantitative Reaction Parameters
The following table summarizes the optimized quantitative data and the mechanistic causality behind each parameter:
Parameter
Value / Condition
Causality / Rationale
Precursor
4,5-Dimethoxy-2-methylbenzaldehyde
Direct precursor containing the exact carbon framework[4].
Reducing Agent
Sodium Borohydride (NaBH₄)
Chemoselective for aldehydes; milder than LiAlH₄, avoiding over-reduction or side reactions.
Equivalents
0.5 to 1.0 eq of NaBH₄
1 mole of NaBH₄ provides 4 moles of hydride (H⁻); slight excess ensures complete conversion.
Solvent
Methanol (MeOH)
Protic solvent accelerates hydride transfer via hydrogen bonding to the carbonyl oxygen, increasing electrophilicity.
Temperature
0 °C
→
Room Temp
0 °C controls the initial exothermic hydride transfer; warming to RT drives the reaction to completion.
Typical Yield
85% - 95%
High efficiency due to the lack of competing reducible functional groups.
Step-by-Step Experimental Methodology
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system:
Preparation & Cooling: Dissolve 4,5-dimethoxy-2-methylbenzaldehyde (1.0 equivalent) in anhydrous methanol (approx. 5 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar. Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
Hydride Addition: Add NaBH₄ (0.6 equivalents) portion-wise over 15 minutes. Causality: Portion-wise addition prevents a sudden spike in temperature and mitigates the rapid evolution of hydrogen gas, which could lead to solvent boil-over.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc, 7:3). The disappearance of the UV-active aldehyde spot and the appearance of a lower-Rf alcohol spot confirms completion.
Quenching: Cool the mixture back to 0 °C and carefully add distilled water or saturated NH₄Cl dropwise. Causality: This safely destroys unreacted NaBH₄ and hydrolyzes the intermediate borate esters to release the free alcohol.
Extraction & Washing: Remove the methanol under reduced pressure. Partition the aqueous residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine to remove residual water and salts.
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (4,5-Dimethoxy-2-methylphenyl)methanol as a white to off-white solid.
Step-by-step experimental workflow for the hydride reduction.
Downstream Applications in Drug Development
The architectural features of (4,5-Dimethoxy-2-methylphenyl)methanol make it a privileged scaffold in medicinal chemistry:
Isoquinoline Alkaloids: The compound is frequently converted into a benzylic bromide and coupled with amines. Subsequent Bischler-Napieralski or Pictet-Spengler cyclizations leverage the electron-rich dimethoxy ring to form the tetrahydroisoquinoline core, a motif found in numerous neuroactive and antimicrobial alkaloids.
Chiral Auxiliaries and Oxazolidines: Research has demonstrated the utility of the 4,5-dimethoxy-2-methylbenzoyl framework in synthesizing chiral oxazolidines. For instance, oxidation of the aldehyde precursor to a carboxylic acid, followed by coupling with (S)-phenylalaninol, yields chiral amides that cyclize into highly specific spatial structures confirmed by X-ray crystallography[2].
Enzyme Inhibitors: Derivatives of this scaffold have been evaluated for their antiproliferative activity against human cancer cell lines (e.g., HeLa, MCF-7) and as inhibitors of monoamine oxidase (MAO), highlighting the pharmacological relevance of the dimethoxy-toluene footprint[3][5].
References
Università di Bologna. "DOTTORATO DI RICERCA IN SCIENZE BIOTECNOLOGICHE, BIOCOMPUTAZIONALI, FARMACEUTICH". URL: [Link]
ResearchGate. "Synthesis and Crystal Structure of (4S)-4-Benzyl-3-(4,5-dimethoxy-2-methylbenzoyl)-2,2-dimethyl-1,3-oxazolidine". URL:[Link]
eGyanKosh. "REDUCTIONS USING HYDRIDE TRANSFER REAGENTS". URL: [Link]
ResearchGate. "Synthesis, Crystal Structure, and Spectral Study of a Novel Indenoimidazole Carboxylic Acid Amide". URL:[Link]
A Prospective Analysis and Methodological Guide to the Crystal Structure of (4,5-Dimethoxy-2-methylphenyl)methanol
Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physical, chemical, and biological properties. This whitepaper addresses the current knowledge gap regard...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physical, chemical, and biological properties. This whitepaper addresses the current knowledge gap regarding the solid-state structure of (4,5-Dimethoxy-2-methylphenyl)methanol, a compound of potential interest in medicinal chemistry and materials science. To date, the crystal structure of this specific molecule has not been reported in the crystallographic literature. This guide, therefore, serves a dual purpose: it provides a comprehensive, prospective framework for its synthesis, crystallization, and subsequent structure elucidation via single-crystal X-ray diffraction, and it offers a robust, field-proven template for researchers embarking on the structural analysis of novel small molecules. We present a plausible synthetic pathway, detailed protocols for crystallization screening, and a step-by-step workflow for X-ray data collection and structure refinement. Furthermore, we include a theoretical model of the molecule's geometry, optimized using Density Functional Theory (DFT), to serve as a predictive benchmark for future empirical validation. This document is intended to empower researchers, scientists, and drug development professionals with the practical and theoretical tools necessary to characterize this and other novel chemical entities.
Introduction and Rationale
(4,5-Dimethoxy-2-methylphenyl)methanol belongs to the substituted toluene family, a class of compounds that are versatile intermediates in organic synthesis. The presence of methoxy and hydroxymethyl functional groups on a benzene ring suggests potential applications in areas such as fragrance chemistry, polymer synthesis, and as a building block for more complex molecules in drug discovery. Structurally related compounds, such as those with different substitution patterns or functional groups, have been investigated for their biological activities. For instance, various substituted biphenyls have demonstrated applications in pharmaceuticals and materials science.
The determination of the crystal structure of (4,5-Dimethoxy-2-methylphenyl)methanol is a critical step in its characterization. A definitive crystal structure would provide unambiguous confirmation of its covalent geometry, including bond lengths, bond angles, and torsion angles. Moreover, it would reveal the supramolecular assembly in the solid state, governed by intermolecular interactions such as hydrogen bonding and van der Waals forces. This information is invaluable for:
Structure-Activity Relationship (SAR) Studies: In drug development, understanding the precise 3D conformation can inform the design of more potent and selective analogues.
Polymorphism Screening: The crystal packing can influence key pharmaceutical properties like solubility, dissolution rate, and stability.
Materials Science: The solid-state arrangement can dictate properties such as melting point, hardness, and optical behavior.
Given the absence of empirical data, this guide provides a comprehensive roadmap for obtaining and analyzing the crystal structure of this target compound.
Proposed Synthesis of (4,5-Dimethoxy-2-methylphenyl)methanol
A plausible and efficient synthetic route to (4,5-Dimethoxy-2-methylphenyl)methanol involves the reduction of a suitable carboxylic acid or aldehyde precursor. A common starting material for this synthesis is 4,5-dimethoxy-2-methylbenzoic acid, which can be selectively reduced to the corresponding alcohol.
Synthetic Protocol
Reaction: Reduction of 4,5-dimethoxy-2-methylbenzoic acid to (4,5-Dimethoxy-2-methylphenyl)methanol.
Reagents and Materials:
4,5-dimethoxy-2-methylbenzoic acid
Lithium aluminium hydride (LiAlH₄) or another suitable reducing agent
Anhydrous tetrahydrofuran (THF)
Deionized water
10% Sulfuric acid
Ethyl acetate
Anhydrous sodium sulfate
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
Magnetic stirrer and heating mantle
Rotary evaporator
Step-by-Step Procedure:
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (1.2 equivalents) in anhydrous THF.
Dissolution of Starting Material: In a separate flask, dissolve 4,5-dimethoxy-2-methylbenzoic acid (1 equivalent) in anhydrous THF.
Addition: Slowly add the solution of the benzoic acid derivative to the LiAlH₄ suspension via the dropping funnel. The addition should be performed at 0 °C (ice bath) to control the exothermic reaction.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
Work-up: Filter the resulting suspension to remove the aluminium salts. Wash the filter cake with THF and ethyl acetate. Combine the organic filtrates.
Extraction: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, and filter.
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (4,5-Dimethoxy-2-methylphenyl)methanol.
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure alcohol.
Crystallization Protocol
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of various crystallization techniques and solvent systems is recommended.
General Considerations
Purity: The starting material should be of the highest possible purity. The presence of impurities can inhibit or disrupt crystal growth.
Solvent Selection: A suitable solvent system is one in which the compound has moderate solubility. If the compound is too soluble, it will not precipitate; if it is poorly soluble, it will precipitate too quickly, leading to an amorphous powder or poorly-ordered microcrystals.
Crystallization Techniques
A multi-technique screening approach is advisable.
Technique
Description
Typical Solvents to Screen
Slow Evaporation
The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly and undisturbed at a constant temperature.
A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble. The precipitant vapor diffuses into the drop, gradually lowering the solubility and inducing crystallization.
Drop: Toluene, THF. Reservoir: Hexane, Pentane.
Solvent-Antisolvent Diffusion
A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals may form at the interface.
Solution: Dichloromethane. Anti-solvent: Hexane.
Cooling Crystallization
A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
Isopropanol, Acetonitrile, Water (if soluble)
Crystal Structure Determination Workflow
Once suitable single crystals are obtained, the following workflow is employed for structure determination.
Caption: A flowchart of the experimental workflow for structure determination.
Step-by-Step Guide
Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in all dimensions, transparent, and without visible defects) is carefully mounted on a goniometer head.[1][2]
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[1][3] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. A detector collects the diffraction pattern, which consists of a series of reflections at different intensities.[1][4]
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[5]
Structure Solution: This is the process of solving the "phase problem" to generate an initial model of the crystal structure. For small molecules, direct methods are commonly used. This is often performed using software like SHELXS or SHELXT.[6][7][8]
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The program SHELXL is the industry standard for this process.[6][7][9]
Validation: The final refined structure is validated to check for geometric consistency and to identify any potential errors.[10] Software such as PLATON is used for this purpose, and the final structure is typically reported in a Crystallographic Information File (CIF).[10][11][12][13]
Theoretical Prediction of Molecular Geometry
In the absence of experimental data, computational methods can provide valuable insights into the likely geometry of (4,5-Dimethoxy-2-methylphenyl)methanol. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.
Computational Protocol
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Method: B3LYP functional.
Basis Set: 6-311G(d,p) or a similar triple-zeta basis set.
Procedure: A starting 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation. Frequency calculations should be performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
Predicted Molecular Structure
Caption: Molecular graph of (4,5-Dimethoxy-2-methylphenyl)methanol.
Predicted Geometric Parameters (Illustrative)
The following table presents illustrative predicted data for key geometric parameters. Actual values would be obtained from the DFT calculation.
Parameter
Predicted Value
C-C (aromatic) bond length
~1.39 Å
C-O (methoxy) bond length
~1.37 Å
C-C (ring-CH₃) bond length
~1.51 Å
C-C (ring-CH₂OH) bond length
~1.52 Å
C-O (alcohol) bond length
~1.43 Å
C-O-C (methoxy) angle
~118°
C-C-O (alcohol) angle
~112°
Conclusion
While the crystal structure of (4,5-Dimethoxy-2-methylphenyl)methanol remains to be experimentally determined, this technical guide provides a comprehensive and actionable framework for its synthesis, crystallization, and structural elucidation. The proposed protocols are based on well-established and reliable methods in organic chemistry and crystallography. The successful application of this workflow will not only provide the first definitive three-dimensional structure of this compound but also contribute valuable data to the broader scientific community. The included theoretical predictions offer a preliminary glimpse into its molecular geometry, which awaits experimental validation. It is our hope that this guide will serve as a catalyst for future research into this and other novel molecular structures.
Spek, A. L. (2009). Single-crystal structure validation with the program PLATON. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
Rayhan, A. (2024, May 19). SHELXL: A Comprehensive Review. ResearchGate. [Link]
Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
Physicochemical Profiling and Thermodynamic Constants of (4,5-Dimethoxy-2-methylphenyl)methanol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary and Molecular Architecture In advanced pharmaceutical synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary and Molecular Architecture
In advanced pharmaceutical synthesis, (4,5-Dimethoxy-2-methylphenyl)methanol (CAS: 90926-82-2)—also known as 4,5-dimethoxy-2-methylbenzyl alcohol (DMMB-OH)—serves as a critical building block and intermediate[1]. Its highly functionalized aromatic core is utilized in the development of complex active pharmaceutical ingredients (APIs), particularly in the synthesis of specialized ethers and heterocyclic frameworks.
The physical constants of a synthetic intermediate dictate the thermodynamic boundaries of downstream reactions, solvent compatibility, and purification strategies. The molecular architecture of DMMB-OH features an electron-rich aromatic ring driven by two methoxy groups, counterbalanced by the steric bulk of an ortho-methyl group relative to the hydroxymethyl moiety. This specific steric and electronic environment heavily influences its intermolecular hydrogen bonding capacity, directly impacting its melting point, boiling point, and density.
Quantitative Physical Constants
Empirical thermodynamic data for highly specific, heavily substituted intermediates like DMMB-OH is often uncatalogued in standard basic literature. As a Senior Application Scientist, it is standard practice to utilize rigorous predictive thermodynamic modeling anchored by empirical data from the closest structural analog—in this case, 3,4-dimethoxybenzyl alcohol (CAS: 93-03-8)[2][3].
The addition of an ortho-methyl group increases the molecular weight and molar volume, predictably elevating the boiling point and lipophilicity (LogP) while slightly reducing the absolute density compared to its unmethylated counterpart.
Experimental Workflows for Physicochemical Profiling
To transition from predictive models to empirical validation for a new batch of synthesized DMMB-OH, process chemists must employ self-validating analytical protocols. The methodologies below outline the precise steps and the underlying causality for determining the physical constants of this compound.
Fig 1: Experimental workflow for determining the physicochemical constants of DMMB-OH.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality & Rationale: Traditional capillary melting point apparatuses rely on visual confirmation, which fails to capture polymorphic transitions or subtle glass transitions common in heavily substituted aromatic alcohols. DSC provides a quantitative thermodynamic measurement of the heat of fusion.
Sample Preparation: Weigh 3.0 to 5.0 mg of purified DMMB-OH into an aluminum DSC pan. Crimp the lid to ensure thermal contact.
Atmospheric Control: Purge the DSC furnace with dry Nitrogen (
N2
) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
Thermal Cycling:
Cool the sample to 0 °C to establish a baseline.
Heat at a controlled ramp rate of 5 °C/min up to 80 °C.
Data Acquisition: Record the onset temperature of the primary endothermic peak. This onset represents the true thermodynamic melting point (
Tm
).
Self-Validation System: Run a secondary heat-cool-heat cycle. If the
Tm
shifts significantly in the second heating phase, it indicates either thermal degradation or the presence of a metastable polymorph.
Protocol B: Density Profiling via Oscillating U-Tube Pycnometry
Causality & Rationale: DMMB-OH is a highly viscous liquid/low-melting solid near room temperature. Standard volumetric flasks introduce massive meniscus errors. An oscillating U-tube measures density based on the alteration of the oscillation frequency of a borosilicate glass tube, independent of fluid viscosity.
Calibration: Calibrate the pycnometer using ultra-pure degassed water and dry air at exactly 25.00 °C.
Sample Introduction: If DMMB-OH is solid at 25 °C, gently warm the sample to 45 °C until fully liquefied. Inject ~2 mL into the U-tube using a heated syringe to prevent premature crystallization.
Equilibration: Allow the internal Peltier thermostat to stabilize the sample at exactly 25.00 °C (extrapolating the supercooled liquid density if necessary) or 50.00 °C.
Measurement: Record the density (
ρ
) to four decimal places based on the frequency shift.
Self-Validation System: Inject a known standard (e.g., benzyl alcohol,
ρ=1.045
g/mL) immediately after cleaning. A deviation of >0.0005 g/mL indicates residual DMMB-OH coating the tube, requiring a secondary solvent wash (acetone followed by pentane).
Protocol C: Boiling Point Determination via Reduced-Pressure Ebulliometry
Causality & Rationale: Aromatic compounds with multiple methoxy groups are prone to thermal ether cleavage or oxidation when heated to their atmospheric boiling points (>300 °C). Ebulliometry under reduced pressure prevents thermal degradation.
Setup: Place 20 mL of DMMB-OH into a dynamic ebulliometer connected to a highly precise vacuum manifold.
Data Collection: Measure the boiling temperature at three distinct reduced pressures (e.g., 10 mmHg, 50 mmHg, and 100 mmHg).
Extrapolation: Plot the natural log of pressure (
lnP
) against the inverse of temperature (
1/T
). Use the Clausius-Clapeyron or Antoine equation to extrapolate the theoretical boiling point at 760 mmHg.
Self-Validation System: Analyze the post-boil residue via HPLC. If the purity drops by >0.5%, thermal degradation has occurred, and the data points must be taken at even lower pressures.
Synthesis and Kinetic Implications
The physical constants of DMMB-OH are intimately tied to its synthetic origin. DMMB-OH is typically synthesized via the reduction of 4,5-dimethoxy-2-methylbenzaldehyde using hydride transfer reagents such as Lithium Aluminum Hydride (
LiAlH4
) or Sodium Borohydride (
NaBH4
).
Mechanistic Causality: The electron-donating nature of the two methoxy groups increases the electron density on the aromatic ring, which slightly deactivates the carbonyl carbon toward nucleophilic attack compared to an unsubstituted benzaldehyde. Consequently, reductions often require strictly anhydrous conditions and highly reactive hydride donors to achieve quantitative yields without stalling at the tetrahedral intermediate stage.
Fig 2: Mechanistic pathway for the hydride reduction synthesis of DMMB-OH.
The high boiling point and low water solubility (LogP ~ 2.0) of the resulting DMMB-OH dictate the workup protocol. Following the acidic quench of the alkoxy-aluminate intermediate, the product is highly partitioned into the organic phase (e.g., ethyl acetate or dichloromethane). Because its boiling point exceeds 315 °C, solvent removal via rotary evaporation can be performed aggressively without risk of volatilizing the target API intermediate.
References
eGyanKosh. "Reductions Using Hydride Transfer Reagents." Indira Gandhi National Open University. Available at:[Link]
Synthesis of (4,5-Dimethoxy-2-methylphenyl)methanol using borane reduction
Application Note: Chemoselective Synthesis of (4,5-Dimethoxy-2-methylphenyl)methanol via Borane Reduction Introduction & Scientific Rationale The synthesis of (4,5-dimethoxy-2-methylphenyl)methanol (CAS: 90926-82-2) from...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Synthesis of (4,5-Dimethoxy-2-methylphenyl)methanol via Borane Reduction
Introduction & Scientific Rationale
The synthesis of (4,5-dimethoxy-2-methylphenyl)methanol (CAS: 90926-82-2) from 4,5-dimethoxy-2-methylbenzoic acid (CAS: 20736-28-1) is a critical transformation in the development of complex alkaloids, such as protoberberines, and various active pharmaceutical ingredients (APIs). Achieving this transformation requires a highly chemoselective approach to prevent over-reduction or the degradation of the electron-rich aromatic ring.
Mechanistic Causality & Chemoselectivity
The protocol described herein is designed around the unique kinetic profile of borane. The reaction proceeds via a self-validating mechanism:
Coordination & Gas Evolution: Borane reacts instantly with the carboxylic acid proton to form a triacyloxyborane intermediate, releasing one equivalent of hydrogen gas (H₂). This immediate bubbling serves as a visual confirmation of active reagent coordination[2].
Intramolecular Hydride Transfer: The intermediate undergoes a rapid, intramolecular hydride transfer. The electron-donating methoxy groups on the 4,5-dimethoxy-2-methylbenzoic acid ring actively stabilize the transition state, accelerating the reduction to the primary alcohol.
Stoichiometric Causality: The reaction strictly consumes ~3 equivalents of hydride per mole of carboxylic acid: one equivalent is lost to H₂ evolution, and two equivalents are utilized for the reduction to the alcohol stage[2].
Figure 2: Step-by-step experimental workflow for the synthesis of the target benzyl alcohol.
Step-by-Step Protocol
Note: This protocol is a self-validating system. Do not proceed to the next step unless the specified physical or analytical observation (e.g., gas evolution, TLC shift) has been confirmed.
Borane-dimethyl sulfide complex (BH₃·SMe₂, 10.0 M, 2.5 eq, 2.5 mL)
Anhydrous Tetrahydrofuran (THF, 20 mL)
Anhydrous Methanol (MeOH, 10 mL)
Ethyl Acetate (EtOAc) and Brine for work-up
Procedure:
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser attached to a nitrogen line and bubbler. Causality: Borane is highly sensitive to moisture; ambient water will prematurely hydrolyze the reagent, reducing the effective stoichiometry.
Substrate Dissolution: Charge the flask with 4,5-dimethoxy-2-methylbenzoic acid and dissolve in anhydrous THF (0.5 M concentration). Cool the reaction mixture to 0 °C using an ice-water bath.
Borane Addition (Validation Step): Syringe in BH₃·SMe₂ dropwise over 15–20 minutes. Causality: The addition must be slow to control the exothermic reaction and the immediate generation of hydrogen gas. Monitor the nitrogen bubbler; steady gas evolution validates that the active acyloxyborane intermediate is forming[2].
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) system. The highly polar starting acid will remain near the baseline, while the product benzyl alcohol will elute with an Rf of ~0.35.
Controlled Quenching: Once TLC confirms the disappearance of the starting material, cool the flask back to 0 °C. Carefully add MeOH (10 mL) dropwise. Causality: Methanol efficiently solvolyzes unreacted borane and cleaves the intermediate borate esters, liberating the free benzyl alcohol. Stir until all bubbling ceases.
Work-Up & Isolation: Concentrate the mixture under reduced pressure to remove THF, methanol, and volatile dimethyl sulfide. Partition the crude residue between EtOAc (50 mL) and 1N HCl (50 mL). Wash the organic layer with saturated aqueous NaHCO₃ (to remove trace unreacted acid) and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically >95% pure, but can be passed through a short silica gel plug if analytical purity is required.
Data Presentation & Reaction Optimization
Table 1: Optimization of Borane Reduction Parameters
Parameter
Suboptimal Condition
Optimal Condition
Causality / Rationale
Reagent
BH₃·THF (1.0 M)
BH₃·SMe₂ (10.0 M)
BH₃·SMe₂ offers a 10x higher concentration, superior bench stability, and requires significantly less solvent volume, aiding in scale-up.
Equivalents
1.0 - 1.5 eq
2.0 - 2.5 eq
1 equivalent is instantly consumed by H₂ evolution. Excess ensures complete reduction of the intermediate without stalling[2].
Solvent
Diethyl Ether
Anhydrous THF
THF provides optimal solubility for the dimethoxybenzoic acid and strongly stabilizes the borane complex during the transition state.
Quenching
Water
Methanol
Methanol solvolyzes borate esters much faster and more cleanly than water, preventing the formation of intractable boron emulsions.
Table 2: Troubleshooting Guide
Observation
Potential Cause
Corrective Action
Incomplete conversion (TLC)
Insufficient BH₃ or moisture ingress
Ensure THF is strictly anhydrous; add an additional 0.5 eq of BH₃·SMe₂ and stir for 2 more hours.
Vigorous exotherm/foaming
Addition of BH₃ is too rapid
Immediately cool to 0 °C; reduce the addition rate to control H₂ gas evolution.
Strong sulfur odor post-reaction
Residual dimethyl sulfide (DMS)
Perform work-up in a well-ventilated fume hood; wash the organic layer with dilute aqueous bleach to oxidize DMS to DMSO.
Application Note: Chemoselective Reduction of 4,5-Dimethoxy-2-methylbenzoic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: High-yield, chemoselective reduction of 4,5-dimethoxy-2-methylbenzoic acid to (4,5-dimethoxy-2-methylphenyl)methanol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Objective: High-yield, chemoselective reduction of 4,5-dimethoxy-2-methylbenzoic acid to (4,5-dimethoxy-2-methylphenyl)methanol.
Introduction & Strategic Rationale
4,5-Dimethoxy-2-methylbenzoic acid is a highly functionalized aromatic building block frequently utilized in the total synthesis of protoberberine alkaloids and complex isoquinoline derivatives[1]. The transformation of its carboxylic acid moiety to the corresponding primary benzyl alcohol—(4,5-dimethoxy-2-methylphenyl)methanol—is a critical synthetic node.
Reagent Selection & Causality:
While Lithium Aluminum Hydride (LiAlH₄) is a traditional reductant, its harsh nucleophilic nature and pyrophoricity make it suboptimal for substrates with electron-rich methoxy ethers, as it can occasionally lead to unwanted demethylation or over-reduction. To ensure absolute chemoselectivity and operational safety, Borane-Dimethyl Sulfide complex (BH₃·SMe₂, BMS) is the reagent of choice[2].
Borane acts as a Lewis acid, preferentially coordinating to the Lewis basic carbonyl oxygen of the carboxylic acid. This initiates a highly selective acid-base reaction that evolves hydrogen gas and forms an acyloxyborohydride intermediate, which subsequently undergoes hydride transfer to yield a stable trialkoxyborane complex[3].
Reaction Workflow & Mechanism
Fig 1: Chemoselective reduction workflow of 4,5-dimethoxy-2-methylbenzoic acid using BH3·SMe2.
Quantitative Data: Reaction Stoichiometry
To guarantee complete conversion, an excess of BH₃·SMe₂ (2.5 equivalents) is required. The first equivalent is entirely consumed by the acidic proton of the carboxylic acid, while the remaining equivalents drive the reduction of the carbonyl carbon[3].
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Function
4,5-Dimethoxy-2-methylbenzoic acid
196.20
1.0
1.00 g (5.10 mmol)
Substrate
Borane-dimethyl sulfide (2.0 M in THF)
75.97
2.5
6.38 mL (12.75 mmol)
Reducing Agent
Tetrahydrofuran (Anhydrous)
72.11
-
20 mL
Reaction Solvent
Methanol (Anhydrous)
32.04
-
5 mL
Quenching Agent
Ethyl Acetate / Brine
-
-
As needed
Extraction / Washing
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system : physical cues (gas evolution) and analytical checks are built directly into the workflow to ensure process integrity.
Phase 1: Preparation & Inertion
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
Substrate Solvation: Charge the flask with 1.00 g (5.10 mmol) of 4,5-dimethoxy-2-methylbenzoic acid. Evacuate and backfill the flask with argon three times.
Cooling: Inject 20 mL of anhydrous THF via syringe. Stir until the substrate is fully dissolved, then cool the reaction vessel to 0 °C using an ice-water bath.
Phase 2: Controlled Reduction
Reagent Addition: Slowly add 6.38 mL of BH₃·SMe₂ (2.0 M in THF) dropwise via a syringe pump over 15–20 minutes.
Causality Insight: The initial reaction between the borane and the carboxylic acid proton generates stoichiometric amounts of hydrogen gas[3]. Dropwise addition at 0 °C is strictly required to control the exothermic frothing and prevent the loss of active reagent[2].
Validation Check: The cessation of vigorous bubbling serves as a primary visual indicator that the initial acyloxyborohydride formation is complete.
Propagation: Once gas evolution subsides, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 to 4 hours.
Monitoring: Verify reaction completion via TLC (Hexanes:EtOAc 7:3, UV visualization) or LC-MS. The starting material spot should be entirely absent.
Phase 3: Quenching & Solvolysis
Thermal Control: Re-cool the reaction vessel to 0 °C.
Methanol Quench: Carefully quench the reaction by the dropwise addition of 5 mL of anhydrous methanol.
Causality Insight: Methanol is specifically chosen over water for the initial quench. It solvolyzes the highly stable trialkoxyborane intermediate into volatile trimethyl borate [B(OMe)₃]. If aqueous acid or water is used directly, stubborn boron emulsions form, drastically reducing the isolated yield[3].
Maturation: Stir the quenched mixture for an additional 30 minutes at room temperature to ensure complete solvolysis.
Phase 4: Isolation & Purification
Concentration: Concentrate the reaction mixture under reduced pressure to remove THF, dimethyl sulfide (which has a strong odor; perform in a fume hood), and the volatile trimethyl borate byproduct.
Extraction: Dilute the crude residue with 30 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
Drying & Yield: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product is typically a highly pure pale oil or white solid—(4,5-dimethoxy-2-methylphenyl)methanol—ready for downstream utilization without further chromatographic purification[1].
References
Source: Indira Gandhi National Open University (IGNOU)
Synthesis of both enantiomers of protoberberines via laterally lithiated (s)
Reduction of carboxylic acids to alcohols with borane (BH3)
Advanced Protecting Group Strategies for Electron-Rich Benzylic Alcohols: A Focus on (4,5-Dimethoxy-2-methylphenyl)methanol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols Executive Summary The protection of the primary hydroxyl group in (4,5-Dimetho...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Application Note & Experimental Protocols
Executive Summary
The protection of the primary hydroxyl group in (4,5-Dimethoxy-2-methylphenyl)methanol presents a unique synthetic challenge. This molecule, often utilized as an advanced intermediate in the synthesis of veterinary antibiotics like Ormetoprim [1], features a highly electron-rich aromatic system. The presence of two electron-donating methoxy groups (+M effect) and an ortho-methyl group (+I effect) makes the benzylic position exceptionally prone to carbocation formation. This application note details the mechanistic rationale, strategic selection, and self-validating protocols for protecting this specific benzylic alcohol without inducing undesired side reactions.
Mechanistic Causality & Strategic Rationale
When designing a synthetic route involving (4,5-dimethoxy-2-methylphenyl)methanol, standard acid-catalyzed protecting groups (e.g., Tetrahydropyranyl (THP) or Trityl ethers) must be strictly avoided.
The Causality: Exposure to strong Brønsted or Lewis acids protonates the benzylic hydroxyl group, leading to the rapid elimination of water. The resulting 4,5-dimethoxy-2-methylbenzyl carbocation is hyper-stabilized by the electron-rich aromatic ring. This reactive intermediate readily undergoes Friedel-Crafts self-alkylation (polymerization) or nucleophilic trapping by the solvent, destroying the starting material[2].
The Solution: Protection strategies must rely exclusively on mild basic or neutral conditions . Furthermore, the chosen protecting group must offer orthogonality based on downstream synthetic requirements. The two most robust strategies for this substrate are Silyl Ethers (TBS) for base-stability, and Acetate Esters (Ac) for acid/oxidant stability.
Strategic Decision Matrix
The following workflow illustrates the decision-making process for selecting the appropriate protecting group based on downstream reaction conditions.
Fig 1: Protecting group decision tree for (4,5-Dimethoxy-2-methylphenyl)methanol.
Experimental Protocols & Self-Validating Systems
Protocol A: Synthesis of tert-Butyl((4,5-dimethoxy-2-methylbenzyl)oxy)dimethylsilane
Application: Ideal when downstream steps involve strong bases (e.g., organolithiums) or nucleophiles.
Mechanistic Insight: Imidazole acts dually as an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate that rapidly transfers the TBS group to the sterically accessible primary alcohol.
Step-by-Step Methodology:
Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (4,5-dimethoxy-2-methylphenyl)methanol (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M).
Catalysis: Add Imidazole (2.5 equiv, 25 mmol) and stir for 5 minutes at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with water (5 × 20 mL) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
TLC: The product will appear as a UV-active spot with an
Rf≈0.8
(Hexanes/EtOAc 4:1), significantly less polar than the starting material (
Rf≈0.2
).
¹H NMR Confirmation: Look for the disappearance of the broad -OH stretch (~2.0 ppm). The benzylic -CH₂- protons will shift slightly from ~4.60 ppm to ~4.70 ppm (s, 2H). Crucially, observe the TBS integration: ~0.93 ppm (s, 9H, t-Bu) and ~0.10 ppm (s, 6H, Si-CH₃).
Protocol B: Synthesis of 4,5-Dimethoxy-2-methylbenzyl acetate
Application: Ideal when orthogonality to silyl ethers is required, or when downstream steps involve mild acidic conditions.
Mechanistic Insight: 4-Dimethylaminopyridine (DMAP) serves as a hypernucleophilic catalyst, accelerating the acyl transfer by orders of magnitude compared to pyridine alone. Pyridine acts as the stoichiometric base to neutralize the generated acetic acid.
Step-by-Step Methodology:
Setup: Dissolve the starting alcohol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (0.3 M) under argon at 0 °C.
Workup: Quench with saturated aqueous NaHCO₃ (neutralizes excess Ac₂O and Pyridine). Extract with DCM (2 × 20 mL). Wash the organics with 1N HCl (to remove residual pyridine), then brine. Dry over Na₂SO₄, filter, and concentrate.
Self-Validation Checkpoints:
TLC: Product
Rf≈0.6
(Hexanes/EtOAc 3:1).
¹H NMR Confirmation: The defining self-validation metric is the downfield shift of the benzylic -CH₂- protons. In the free alcohol, they resonate at ~4.60 ppm. Upon esterification, the electron-withdrawing carbonyl shifts these protons downfield to ~5.10 ppm (s, 2H). The acetate methyl group will appear as a sharp singlet at ~2.10 ppm (s, 3H).
Quantitative Data & Comparative Analysis
To aid in route scouting, the following table summarizes the quantitative metrics and stability profiles of the primary protecting groups suitable for this electron-rich substrate.
Protecting Group
Reagents (Protection)
Reagents (Deprotection)
Stability Profile
Typical Yield
TBS Ether
TBSCl, Imidazole, DMF
TBAF, THF (Mild)
Stable to: Strong bases, Grignards, mild oxidants.Labile to: Acids, Fluoride sources.
90–95%
Acetate Ester
Ac₂O, Pyridine, DMAP
K₂CO₃, MeOH (Mild)
Stable to: Mild acids, oxidants.Labile to: Bases, nucleophiles, Grignards, LAH.
92–98%
Benzyl Ether
NaH, BnBr, THF
H₂, Pd/C (Neutral)
Stable to: Bases, acids, nucleophiles.Labile to: Hydrogenation, strong oxidants.
80–85%
Conclusion
Protecting the hydroxyl group of (4,5-dimethoxy-2-methylphenyl)methanol requires a strategic bypass of its inherent susceptibility to acid-catalyzed carbocation formation. By utilizing base-mediated silylation (TBS) or hypernucleophile-catalyzed esterification (Acetate), synthetic chemists can achieve near-quantitative protection yields. The self-validating NMR shifts provided in these protocols ensure that structural integrity is maintained throughout the synthetic sequence.
References
Li, N., Zhang, Y., Wu, Y., Xiong, X., & Zhang, H. (2015). Solubility of Trimethoprim in Selected Pure Solvents and (Water + Ethanol/2-Propanol) Mixed-Solvent Systems. Journal of Chemical & Engineering Data, 61(1), 373-379.[Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]
Application
Application Note: Benzyl Ether Protection of (4,5-Dimethoxy-2-methylphenyl)methanol
Executive Summary The protection of hydroxyl groups is a foundational strategy in complex organic synthesis and drug development. For benzylic alcohols such as (4,5-Dimethoxy-2-methylphenyl)methanol , conversion to a ben...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The protection of hydroxyl groups is a foundational strategy in complex organic synthesis and drug development. For benzylic alcohols such as (4,5-Dimethoxy-2-methylphenyl)methanol , conversion to a benzyl (OBn) ether provides a robust protecting group that is stable to a wide range of acidic, basic, and organometallic conditions, yet can be selectively cleaved via mild catalytic hydrogenolysis[1].
This application note details the mechanistic rationale, optimized protocols, and self-validating analytical checkpoints for the benzylation of (4,5-Dimethoxy-2-methylphenyl)methanol. We present two field-proven methodologies: a highly efficient anhydrous Williamson ether synthesis and a scalable Phase-Transfer Catalysis (PTC) approach.
Mechanistic Rationale & Reaction Design
The synthesis of benzyl ethers from primary alcohols traditionally proceeds via the Williamson Ether Synthesis , a classic bimolecular nucleophilic substitution (
SN2
) reaction[2]. The substrate, (4,5-Dimethoxy-2-methylphenyl)methanol, features an electron-rich aromatic ring due to the electron-donating methoxy groups. While this increases the electron density of the aromatic system, the primary benzylic alcohol remains sterically accessible and highly reactive toward electrophiles once deprotonated.
Reagent Selection and Causality
Base Selection (NaH vs. NaOH): Sodium hydride (NaH) is the standard base for anhydrous conditions because it irreversibly deprotonates the alcohol, driving the equilibrium forward through the evolution of hydrogen gas[3][4]. Alternatively, aqueous NaOH can be used in a biphasic system to avoid handling pyrophoric reagents, relying on a phase-transfer catalyst to facilitate the reaction.
Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is the optimal solvent for the anhydrous route. As a polar aprotic solvent, DMF strongly solvates the sodium cation (
Na+
), leaving the alkoxide anion "naked" and highly nucleophilic[4][5].
Catalytic Acceleration (TBAI): The addition of Tetrabutylammonium iodide (TBAI) acts as a kinetic accelerator. Through a Finkelstein-type halogen exchange, TBAI converts Benzyl Bromide (BnBr) into Benzyl Iodide (BnI) in situ. Since iodide is both a superior leaving group and a softer electrophile, the
SN2
reaction rate increases dramatically, reducing reaction times from 24 hours to under 4 hours[3][5].
Visualizing the Synthetic Logic
The following diagram maps the divergent synthetic pathways depending on the chosen methodology (Anhydrous vs. Biphasic PTC).
Fig 1. Mechanistic workflow for benzyl ether protection via anhydrous and phase-transfer methods.
This method provides the highest yield and fastest reaction time by utilizing NaH in DMF with a TBAI catalyst[4][5].
Self-Validating Checkpoint: Ensure glassware is flame-dried. Moisture will quench the NaH, forming NaOH, which can hydrolyze BnBr into benzyl alcohol, leading to the formation of dibenzyl ether as an unwanted byproduct.
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (4,5-Dimethoxy-2-methylphenyl)methanol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in small portions.
Observation: Effervescence (
H2
gas evolution) will occur.
Alkoxide Maturation: Remove the ice bath and stir at room temperature for 30 minutes to ensure complete alkoxide formation.
Catalysis & Alkylation: Re-cool the flask to 0 °C. Add TBAI (0.1 equiv) followed by the dropwise addition of Benzyl Bromide (1.2 equiv).
Caution: Benzyl bromide is a potent lachrymator; perform strictly inside a fume hood[5].
Reaction Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC).
Strategic Quenching: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction with Methanol (2 mL), followed by saturated aqueous
K2CO3
.
Causality: Methanol safely destroys unreacted NaH. Furthermore, the basic methanol mixture converts unreacted, lachrymatory BnBr into benzyl methyl ether, which is highly non-polar and easily separated during chromatography, drastically simplifying purification[5].
Workup: Extract the aqueous layer with Ethyl Acetate (
3×
). Wash the combined organic layers extensively with water (
5×
) to remove DMF, followed by brine. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Phase-Transfer Catalysis (PTC) Method
Ideal for scale-up scenarios where anhydrous conditions and pyrophoric reagents are undesirable.
Preparation: Dissolve the substrate (1.0 equiv) and Benzyl Bromide (1.5 equiv) in Dichloromethane (DCM) (0.3 M concentration).
Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.1 equiv) to the organic phase.
Biphasic Initiation: Add an equal volume of 50% aqueous NaOH solution.
Reaction: Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Vigorous stirring is mandatory to maximize the interfacial surface area for the phase-transfer mechanism.
Workup: Dilute with water and extract with DCM. Wash the organic layer with water until the aqueous phase is neutral, then wash with brine, dry over
Na2SO4
, and concentrate. Purify via column chromatography.
Quantitative Data & Optimization
The following table summarizes the optimization parameters for the benzylation of benzylic alcohols, comparing kinetic efficiency and expected yields across different conditions.
Method
Reagents & Catalyst
Solvent System
Temp & Time
Expected Yield
Mechanistic Advantage
A: Anhydrous (Baseline)
NaH, BnBr
THF
0 °C → RT, 12–24 h
75–85%
Standard Williamson ether synthesis; clean conversion but kinetically slow[3].
Avoids pyrophoric NaH and strictly anhydrous conditions; highly scalable.
Analytical Characterization & Self-Validation
To ensure the integrity of the protocol, the system must be self-validating through analytical checkpoints:
TLC Monitoring: The starting material, (4,5-Dimethoxy-2-methylphenyl)methanol, contains a polar hydroxyl group, causing it to interact strongly with the silica stationary phase (lower
Rf
). Upon protection, the resulting benzyl ether loses this hydrogen-bonding capability, resulting in a significantly higher
Rf
value. Both compounds are highly UV-active.
1H NMR Spectroscopy:
Disappearance: The broad singlet corresponding to the -OH proton (typically around 1.5–2.5 ppm, concentration dependent) will disappear.
Appearance: A new sharp singlet integrating to 2H will appear around 4.5–4.6 ppm, corresponding to the benzylic
CH2
of the newly added benzyl group.
Aromatic Region: The integration of the aromatic region will increase by 5 protons (multiplet at 7.2–7.4 ppm) confirming the incorporation of the unsubstituted phenyl ring of the benzyl ether.
References
BenchChem. A Technical Guide to Benzyl and Trityl Ether Protecting Groups in Organic Synthesis. Retrieved from:[1]
Silyl ether protection of (4,5-Dimethoxy-2-methylphenyl)methanol
Application Note: Selective Silyl Ether Protection of (4,5-Dimethoxy-2-methylphenyl)methanol Executive Summary The synthesis and functionalization of electron-rich aromatic systems demand precise control over reactive fu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Silyl Ether Protection of (4,5-Dimethoxy-2-methylphenyl)methanol
Executive Summary
The synthesis and functionalization of electron-rich aromatic systems demand precise control over reactive functional groups. (4,5-Dimethoxy-2-methylphenyl)methanol is a highly valuable building block in pharmaceutical chemistry, featuring a primary benzylic alcohol alongside two electron-donating methoxy groups and an ortho-methyl substituent. The electron-rich nature of this aryl ring makes the benzylic carbon highly susceptible to unwanted oxidation or nucleophilic displacement, particularly under acidic conditions where a stabilized benzylic carbocation can easily form. To utilize this compound in complex multi-step syntheses—such as cross-coupling, lithiation, or oxidative aromatic functionalization—the primary hydroxyl group must be transiently masked using a robust, orthogonal protecting group.
Mechanistic Rationale: The TBS Protection Strategy
Among the myriad of alcohol protecting groups, the tert-butyldimethylsilyl (TBS) ether stands out for its exceptional balance of stability and orthogonal cleavability. Introduced by E. J. Corey in 1972, the TBS group is approximately
104
times more stable to hydrolysis than the simpler trimethylsilyl (TMS) group, owing to the significant steric shielding provided by the bulky tert-butyl moiety[1].
In this protocol, we utilize Corey's classic conditions: tert-butyldimethylsilyl chloride (TBSCl) and imidazole in anhydrous
N,N
-dimethylformamide (DMF)[2]. The choice of reagents and conditions is highly deliberate:
Imidazole as a Nucleophilic Catalyst: TBSCl is relatively unreactive toward alcohols on its own. Imidazole attacks the silicon center to form N-tert-butyldimethylsilylimidazole, a highly reactive silylating intermediate. Furthermore, imidazole acts as an acid scavenger, neutralizing the HCl byproduct that could otherwise degrade the acid-sensitive electron-rich substrate or the newly formed silyl ether[3].
DMF as the Solvent: The highly polar nature of DMF stabilizes the polar transition state during the formation of the imidazolium intermediate, significantly accelerating the reaction rate compared to non-polar solvents[2].
Workflow Visualization
Mechanistic workflow of TBS protection via N-TBS-imidazole intermediate.
Comparative Analysis of Silyl Protecting Groups
To justify the selection of the TBS group over other silyl ethers for (4,5-dimethoxy-2-methylphenyl)methanol, consider the following quantitative comparison of stability and reaction efficiency. TBS provides the optimal intersection of high yield, sufficient steric protection for the benzylic position, and mild deprotection conditions.
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon or nitrogen.
Add (4,5-dimethoxy-2-methylphenyl)methanol (1.82 g, 10.0 mmol) and anhydrous imidazole (1.70 g, 25.0 mmol, 2.5 eq) to the flask.
Dissolve the solids in anhydrous DMF (20 mL).
Causality: Using 2.5 equivalents of imidazole is critical. It ensures complete consumption of the HCl byproduct and drives the equilibrium toward the reactive N-TBS-imidazole intermediate, preventing substrate degradation[2].
Step 2: Silylation
Cool the reaction mixture to 0 °C using an ice-water bath.
Causality: The silylation reaction is mildly exothermic. Controlling the temperature prevents potential side reactions, such as the formation of symmetrical ethers, and minimizes the thermal degradation of the silylating agent.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
Step 3: Analytical Validation (In-Process)
Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of 20% Ethyl Acetate in Hexanes.
Self-Validation Check: The starting material (primary alcohol) will appear as a highly polar spot (
Rf≈0.25
). As the reaction proceeds, a new, significantly less polar spot corresponding to the TBS ether will emerge (
Rf≈0.75
). The reaction is complete when the starting material spot is completely consumed. The dramatic shift in
Rf
is caused by the loss of the hydrogen-bonding hydroxyl group.
Step 4: Quench and Extraction
Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with diethyl ether (
3×30
mL).
Critical Wash Step: Wash the combined organic layers extensively with distilled water (
4×30
mL) followed by brine (30 mL).
Causality: DMF is highly miscible with water but will readily partition into the organic layer. Extensive aqueous washing is mandatory to completely remove DMF, which would otherwise co-elute during chromatography and severely complicate downstream NMR analysis.
Step 5: Isolation and Purification
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude residue via flash column chromatography on silica gel (eluting with 5–10% Ethyl Acetate in Hexanes) to afford the pure tert-butyl((4,5-dimethoxy-2-methylbenzyl)oxy)dimethylsilane as a colorless oil.
Post-Reaction Verification
To ensure the integrity of the product, verify the structure using
1
H-NMR spectroscopy (CDCl₃). You should observe the disappearance of the broad hydroxyl proton peak and the appearance of a large singlet integrating to 9 protons at
≈0.1
ppm (the tert-butyl group) and a singlet integrating to 6 protons near
0.0
ppm (the dimethyl groups on the silicon). The benzylic protons will shift slightly upfield due to the shielding effect of the silyl ether.
References
[1] Title: Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives | Source: Journal of the American Chemical Society - ACS Publications | URL:[Link]
[3] Title: Protecting Groups For Alcohols | Source: Master Organic Chemistry | URL:[Link]
Role of (4,5-Dimethoxy-2-methylphenyl)methanol in natural product synthesis
Application Note: The Strategic Role of (4,5-Dimethoxy-2-methylphenyl)methanol in Natural Product and API Synthesis Executive Summary (4,5-Dimethoxy-2-methylphenyl)methanol (CAS: 90926-82-2), commonly referred to as 4,5-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: The Strategic Role of (4,5-Dimethoxy-2-methylphenyl)methanol in Natural Product and API Synthesis
Executive Summary
(4,5-Dimethoxy-2-methylphenyl)methanol (CAS: 90926-82-2), commonly referred to as 4,5-dimethoxy-2-methylbenzyl alcohol, is a highly versatile building block in advanced organic synthesis. Characterized by an electron-rich aromatic core and a reactive benzylic position, it serves as a critical intermediate in the total synthesis of complex natural products—such as tricyclic diterpenoids—and active pharmaceutical ingredients (APIs) like the veterinary antibacterial Ormetoprim. This technical guide details the mechanistic rationale, synthetic utility, and validated protocols for deploying this compound in target-oriented synthesis.
Mechanistic Utility and Chemical Profile
The structural features of (4,5-Dimethoxy-2-methylphenyl)methanol provide orthogonal reactivity that can be tuned based on the selected reagents:
The Benzylic Alcohol Moiety: This functional group acts as a tunable handle. It can be selectively oxidized to 4,5-dimethoxy-2-methylbenzaldehyde (2-methylveratraldehyde), generating a key electrophile for condensation reactions[1]. Alternatively, it can be converted into a benzyl halide, serving as a potent alkylating agent for carbon-carbon bond formation[2].
The Electron-Rich Aromatic Ring: The two methoxy groups at the 4- and 5-positions strongly donate electron density via resonance, activating the ring for electrophilic aromatic substitution. The ortho-methyl group provides a steric boundary that directs regioselectivity during cross-coupling or late-stage functionalization, preventing unwanted side reactions at the 2-position.
Key Applications in Target-Oriented Synthesis
Total Synthesis of Tricyclic Diterpenoids (Antifungal Agents)
In the total synthesis of bioactive o-hydroxy-p-quinone methide diterpenoids, the benzylic alcohol is first converted to 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene. This benzyl chloride is subsequently utilized to alkylate
β
-cyclocitral derivatives via lithium-mediated coupling. This highly regioselective carbon-carbon bond formation establishes the critical tricyclic framework required for the natural product's antifungal activity[2].
Precursor to 2-Methylveratraldehyde for API Synthesis
Controlled oxidation of the benzylic alcohol yields 4,5-dimethoxy-2-methylbenzaldehyde. This aldehyde is the foundational building block for Ormetoprim, a diaminopyrimidine-based antibacterial agent. The synthesis involves the base-catalyzed condensation of the aldehyde-derived cinnamonitrile intermediate with guanidine derivatives, highlighting the importance of the aldehyde as an electrophilic anchor[1].
Development of Carbonic Anhydrase Inhibitors
(4,5-Dimethoxy-2-methylphenyl)methanol can be transformed into complex benzylamine derivatives via an azide intermediate. These uniquely substituted amines are critical pharmacophores in the development of novel sulfonamide-based carbonic anhydrase (CA) isoenzyme I and II inhibitors, which are vital targets for glaucoma and diuretic therapies[3].
Quantitative Data Summary
Table 1: Quantitative Reaction Profiles for (4,5-Dimethoxy-2-methylphenyl)methanol Derivatives
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction mechanistically and spectroscopically before proceeding to subsequent synthetic steps.
Protocol A: Selective Oxidation to 4,5-Dimethoxy-2-methylbenzaldehyde
Objective: Convert the benzylic alcohol to the corresponding aldehyde without over-oxidation[1].
Causality & Validation: Activated manganese dioxide (MnO₂) is employed due to its high chemoselectivity for allylic and benzylic alcohols. The reaction occurs on the solid surface of the MnO₂ lattice via a single-electron transfer mechanism. This heterogeneous process inherently prevents the formation of a hydrate intermediate, thereby completely suppressing over-oxidation to 4,5-dimethoxy-2-methylbenzoic acid. The system is self-validating: completion is confirmed by the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, conjugated aldehyde C=O stretch (~1680 cm⁻¹) in the IR spectrum.
Step-by-Step Procedure:
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (4,5-Dimethoxy-2-methylphenyl)methanol (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).
Reagent Addition: Add activated MnO₂ (10.0 equiv, 50.0 mmol) in a single portion. (Note: A large excess of MnO₂ is required because the reaction relies strictly on the active surface area of the heterogeneous solid).
Reaction: Stir the black suspension vigorously at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 12–16 hours.
Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 7:3 v/v). The starting material (
Rf
~0.3) should be completely consumed, replaced by a new, UV-active spot (
Rf
~0.6).
Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with additional DCM (3 × 15 mL).
Isolation: Concentrate the combined filtrate under reduced pressure to afford 4,5-dimethoxy-2-methylbenzaldehyde as an off-white solid.
Protocol B: Conversion to 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene
Objective: Synthesize the highly reactive benzyl chloride intermediate for downstream alkylation[2].
Causality & Validation: Thionyl chloride (SOCl₂) is used with a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species reacts with the benzylic alcohol to form an intermediate that collapses cleanly via an S_N2 mechanism to yield the benzyl chloride. This specific catalytic pathway is crucial; using strong Lewis acids (like ZnCl₂) could trigger intermolecular Friedel-Crafts auto-alkylation due to the highly electron-rich nature of the dimethoxy-substituted aromatic ring. Self-validation is achieved by observing the cessation of gas evolution (SO₂ and HCl) and confirming the downfield shift of the benzylic protons in ¹H NMR (from ~4.6 ppm for CH₂-OH to ~4.7 ppm for CH₂-Cl).
Step-by-Step Procedure:
Preparation: Dissolve (4,5-Dimethoxy-2-methylphenyl)methanol (1.0 equiv, 3.0 mmol) in anhydrous DCM (15 mL) in a dry flask under N₂. Cool the solution to 0 °C using an ice-water bath.
Catalyst Addition: Add 2 drops of anhydrous DMF.
Chlorination: Add thionyl chloride (1.2 equiv, 3.6 mmol) dropwise via syringe over 5 minutes. (Caution: Conduct in a fume hood due to the evolution of toxic SO₂ and HCl gases).
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Monitoring: Confirm completion by TLC. The evolution of gas will visibly cease when the reaction is complete.
Quenching & Workup: Carefully pour the mixture into saturated aqueous NaHCO₃ (20 mL) at 0 °C to neutralize excess SOCl₂ and HCl. Separate the organic layer and extract the aqueous layer with DCM (2 × 10 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product should be stored at -20 °C under argon to prevent spontaneous degradation.
Synthetic Divergence Diagram
Divergent synthetic workflows of (4,5-Dimethoxy-2-methylphenyl)methanol in drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Photochemical Reactions of 4,5-Dimethoxy-2-Nitrobenzyl (DMNB) Alcohol Derivatives: Mechanisms, Protocols, and Applications
Introduction & Theoretical Background
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, frequently referred to as the nitroveratryl group, is a premier photoremovable protecting group (PPG) widely employed in synthetic chemistry, chemical biology, and drug development[1]. By "caging" a bioactive molecule—such as a neurotransmitter, kinase inhibitor, nucleic acid, or protein—researchers can achieve precise spatiotemporal control over its release using light[2].
The strategic incorporation of two electron-donating methoxy groups at the 4- and 5-positions of the ortho-nitrobenzyl scaffold induces a bathochromic (red) shift in the absorption spectrum[1]. This structural modification is critical: it allows for efficient photolysis at near-UV to visible wavelengths (typically 350–365 nm), effectively mitigating the phototoxicity, thermal damage, and substrate degradation usually associated with shorter-wavelength UV-B or UV-C irradiation[3].
Mechanistic Insights
The photolysis of DMNB derivatives is a complex, multi-step cascade. Upon irradiation, the DMNB chromophore is excited to a singlet state, which can subsequently undergo intersystem crossing to a triplet state[1]. The defining mechanistic step is the excited-state intramolecular hydrogen abstraction from the benzylic carbon by the ortho-nitro group, generating a transient aci-nitro intermediate[1].
This aci-nitro species undergoes rapid cyclization to form a 1,3-dihydrobenz[c]isoxazol-1-ol derivative, which subsequently ring-opens to a 2-nitrosobenzyl hemiacetal[4]. The final, rate-determining "dark reaction" involves the collapse of the hemiacetal. This releases the free payload (e.g., carboxylic acid, amine, or phosphate) alongside the primary byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde[4].
Photochemical cleavage mechanism of DMNB derivatives via aci-nitro and hemiacetal intermediates.
Photophysical & Photochemical Properties
Understanding the quantitative metrics of DMNB is mandatory for rational experimental design. The quantum yield (
Φ
)—defined as the ratio of cleaved molecules to absorbed photons—varies depending on the nature of the leaving group and the solvent environment[2].
Table 1: Comparative Photochemical Properties of o-Nitrobenzyl Derivatives
Protecting Group
Absorption Max (
λmax
)
Typical Quantum Yield (
Φ
)
Optimal Cleavage Wavelength
Cleavage Rate Constant (
k
)
2-Nitrobenzyl (NB)
~260-280 nm
0.01 - 0.13
300-350 nm
~
102−104
s
−1
4,5-Dimethoxy-2-nitrobenzyl (DMNB)
~340-360 nm
0.01 - 0.10
350-420 nm
~
1−103
s
−1
4,5-Methylenedioxy-2-nitrobenzyl
~345 nm
0.01 - 0.08
350-420 nm
~
102
s
−1
(Note: Values are highly substrate- and solvent-dependent[2],[1],[3].)
Causality in Experimental Design
To guarantee scientific integrity and reproducibility, researchers must understand the why behind standard photolysis conditions:
Wavelength Selection : While DMNB absorbs maximally around 345-350 nm, 365 nm LEDs are universally preferred. Causality : 365 nm light penetrates biological tissues and aqueous buffers effectively while avoiding the excitation of endogenous fluorophores (like NADH/FAD) and preventing UV-induced crosslinking of sensitive proteins[5].
Solvent & pH Effects : The breakdown of the hemiacetal intermediate is catalyzed by water and is highly pH-dependent. Causality : In strictly aprotic solvents (e.g., pure dichloromethane), the reaction can stall at the hemiacetal stage or yield unwanted side products. A minimum of 1-5% water or the use of protic solvents (MeOH, aqueous buffers) is required to drive the dark reaction to completion[3].
Byproduct Toxicity & Scavenging : The primary byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde, is a highly reactive electrophile. Causality : It acts as a potent crosslinker and can react with primary amines or thiols on the newly released biomolecule, potentially inactivating it. To prevent this, a scavenger such as Dithiothreitol (DTT), glutathione, or semicarbazide must be included in the photolysis buffer to trap the nitroso species immediately upon formation[5].
Self-Validating Protocol: Photolytic Decaging in Solution
This protocol provides a closed-loop, self-validating system for the controlled release of DMNB-caged compounds, ensuring high yield while actively preventing byproduct interference[3].
Materials Required:
DMNB-caged substrate (e.g., DMNB-caged ATP, peptide, or small molecule).
Photolysis Buffer: 50 mM HEPES or PBS (pH 7.4).
Scavenger: 2 M DTT stock (freshly prepared) or 10 mM Semicarbazide hydrochloride.
Light Source: 365 nm LED array or Hg-arc lamp equipped with a 350 nm long-pass filter.
Step-by-Step Methodology:
Sample Preparation : Dissolve the DMNB-caged compound in the Photolysis Buffer to a final concentration of 1–10 mM. Ensure the solution is optically clear to prevent light scattering, which drastically reduces cleavage efficiency[3].
Scavenger Addition : Add DTT to a final concentration of 5–10 mM. Causality: DTT reacts rapidly with the photogenerated 2-nitrosobenzaldehyde, forming a stable, inert adduct and preventing the re-caging or degradation of the liberated payload[5].
Degassing (Critical Step) : Transfer the solution to a quartz cuvette or glass vial. Purge the solution with Argon or Nitrogen gas for 10–15 minutes. Causality: Molecular oxygen can quench the excited triplet state of the DMNB chromophore, significantly reducing the quantum yield of the cleavage reaction[3].
Irradiation : Place the vessel in the photoreactor. Irradiate at 365 nm. The optimal time (usually 5 to 30 minutes) must be determined empirically by taking 10
μ
L aliquots every 5 minutes.
Monitoring & Validation : Analyze the aliquots via HPLC or LC-MS. Monitor the disappearance of the caged starting material (which absorbs strongly at ~350 nm) and the appearance of the free substrate. The protocol self-validates when >95% of the starting material is consumed and the mass of the free payload is confirmed without nitroso-adduct contamination.
Step-by-step workflow for the photolysis of DMNB-caged compounds including byproduct scavenging.
References
Photoremovable Protecting Groups Used for the Caging of Biomolecules
Source: Wiley-VCH
URL:[Link]
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy
Source: Chemical Reviews - ACS Publications
URL:[Link]
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP
Source: Journal of the American Chemical Society - ACS Publications
URL:[Link]
Selective immunocapture and light-controlled traceless release of transiently caged proteins
Source: STAR Protocols / NIH
URL:[Link]
Technical Support Center: Synthesis of (4,5-Dimethoxy-2-methylphenyl)methanol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (4,5-Dimethoxy-2-methylphenyl)methanol. This resource is designed for researchers, chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (4,5-Dimethoxy-2-methylphenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and experimental challenges encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the success and reproducibility of your work.
Overview of the Primary Synthetic Route
The most direct and common method for synthesizing (4,5-Dimethoxy-2-methylphenyl)methanol is the reduction of its corresponding aldehyde, 4,5-Dimethoxy-2-methylbenzaldehyde. This is typically achieved using a metal hydride reducing agent. While seemingly straightforward, this reduction is often plagued by side reactions that can significantly impact yield and purity.
FAQ 1: My reaction yielded a significant amount of a crystalline, acidic byproduct, and the overall yield of the desired alcohol is low. What is happening?
Answer: This is a classic sign of the Cannizzaro reaction . This side reaction becomes prominent when an aldehyde that lacks alpha-hydrogens (like 4,5-Dimethoxy-2-methylbenzaldehyde) is exposed to basic conditions.[1][2][3]
Causality:
In the Cannizzaro reaction, two molecules of the aldehyde undergo disproportionation. One molecule is reduced to the primary alcohol (your desired product), while the other is oxidized to a carboxylic acid (the salt of 4,5-Dimethoxy-2-methylbenzoic acid).[4][5] This results in a theoretical maximum yield of only 50% for the alcohol, with the other 50% being converted to the acid byproduct. The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon.[2][5]
Caption: Mechanism of the Cannizzaro side reaction.
Troubleshooting & Prevention:
pH Control: The Cannizzaro reaction is base-catalyzed. Ensure your reaction medium is neutral or slightly acidic. If your starting material or solvent contains basic impurities, they can trigger this side reaction.
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally preferred over Lithium Aluminum Hydride (LiAlH₄) for this reduction as the reaction can be run in protic solvents like methanol or ethanol, which helps maintain a more neutral pH.[6] LiAlH₄ requires a basic workup, which can promote the Cannizzaro reaction if unreacted aldehyde is present.
Reaction Temperature: Keep the reaction temperature low (0-5 °C) during the addition of the reducing agent. This slows down the rate of the Cannizzaro reaction more significantly than the desired reduction.[6]
FAQ 2: My TLC analysis shows a significant amount of unreacted starting aldehyde even after several hours. What could be the issue?
Answer: Incomplete conversion is a common issue that can usually be traced back to the reducing agent or the reaction conditions.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting incomplete reduction.
Activity of Reducing Agent: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh, unopened bottle or a properly stored batch.
Stoichiometry: While the stoichiometry is 4:1 (aldehyde:NaBH₄), it's common practice to use a slight excess (1.1 to 1.5 equivalents) of NaBH₄ to ensure the reaction goes to completion.
Temperature and Time: While the initial addition should be at 0 °C to control exothermicity, the reaction often needs to be stirred at room temperature for 1-3 hours to ensure completion.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
FAQ 3: I am attempting a Grignard synthesis and observing multiple byproducts. How can I improve the selectivity?
Answer: While less common for this specific target, if you are using a Grignard reaction (e.g., reacting 4,5-dimethoxy-2-methylphenylmagnesium bromide with formaldehyde), side reactions are frequent.
Common Grignard-Related Side Reactions:
Side Reaction
Causality
Prevention
Reduction
The Grignard reagent can act as a hydride donor, reducing the aldehyde to an alcohol.[7]
Use a less bulky Grignard reagent and lower temperatures (-78 °C) to favor nucleophilic addition.
Wurtz Coupling
Coupling of the Grignard reagent with the aryl halide starting material.
Ensure slow addition of the alkyl halide to the magnesium turnings during reagent formation.
Quenching
Grignard reagents are extremely strong bases and will react with any acidic protons, especially water.[8][9]
All glassware must be flame-dried, and all solvents must be anhydrous. The reaction must be run under an inert atmosphere (Nitrogen or Argon).[10]
Validated Experimental Protocols
Protocol 1: Reduction of 4,5-Dimethoxy-2-methylbenzaldehyde with Sodium Borohydride
This protocol is optimized to minimize the Cannizzaro side reaction and achieve a high yield of the target alcohol.[6]
Materials:
4,5-Dimethoxy-2-methylbenzaldehyde
Sodium borohydride (NaBH₄)
Methanol (MeOH), reagent grade
1 M Hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-Dimethoxy-2-methylbenzaldehyde (10.0 mmol) in methanol (30 mL).
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature reaches 0-5 °C.
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (11.0 mmol, 1.1 eq) portion-wise over 20 minutes. Caution: Hydrogen gas may evolve.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
Monitoring: Check for the consumption of the starting aldehyde using TLC (e.g., 3:1 Hexane:EtOAc).
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (25 mL) at 0 °C to neutralize excess NaBH₄ and decompose the borate complex.
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating the target alcohol from unreacted aldehyde and non-polar byproducts.[11][12]
Materials:
Crude (4,5-Dimethoxy-2-methylphenyl)methanol
Silica gel (230-400 mesh)
Solvents: Hexane and Ethyl Acetate (HPLC grade)
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack a glass chromatography column.
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.
Fraction Collection: Collect fractions and analyze them by TLC. The aldehyde will elute before the more polar alcohol product.
Concentration: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
References
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
Organic Syntheses. Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. [Link]
Royal Society of Chemistry. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. [Link]
National Center for Biotechnology Information. Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. [Link]
Beilstein Journals. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]
Organic Chemistry Tutor. Reduction of Aldehydes and Ketones with Complex Hydrides. [Link]
ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]
PrepChem. Preparation of 2-nitro-4,5-dimethoxybenzyl alcohol. [Link]
Trade Science Inc. Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent. [Link]
Technical Support Center: Purification of (4,5-Dimethoxy-2-methylphenyl)methanol
Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of (4,5-Dimethoxy-2-methylphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of (4,5-Dimethoxy-2-methylphenyl)methanol (also known as 4,5-dimethoxy-2-methylbenzyl alcohol).
Because this molecule possesses a highly electron-rich aromatic system coupled with a polar benzylic hydroxyl group, standard normal-phase chromatography often leads to poor recovery, severe tailing, or on-column degradation. This guide provides the mechanistic causality behind these issues and outlines a self-validating workflow to ensure high-purity isolation.
Mechanistic Insights: The Chemistry of the Separation
To successfully purify this compound, one must understand how its structural features interact with the stationary phase:
The Tailing Phenomenon (Causality): The target molecule contains a primary benzylic alcohol (-OH). Un-capped silanol groups (Si-OH) on the surface of standard silica gel act as strong hydrogen-bond donors and acceptors. As the molecule travels down the column, it continuously binds and unbinds to these active sites, disrupting the thermodynamic equilibrium and causing the elution band to drag or "tail"1[1].
Acid-Catalyzed Degradation (Causality): The two methoxy groups and the methyl group make the aromatic ring exceptionally electron-rich. Because standard silica gel is inherently slightly acidic 2[2], prolonged exposure can protonate the benzylic alcohol, leading to the formation of a highly stabilized benzylic carbocation. This intermediate can irreversibly chemisorb to the silica, polymerize, or react with nucleophilic solvents to form ethers, drastically reducing your yield 3[4].
Workflow Visualization
Fig 1. Chromatographic workflow for (4,5-Dimethoxy-2-methylphenyl)methanol.
Quantitative Separation Parameters
The following table summarizes the expected chromatographic behavior of the target compound and its most common impurities (such as the unreacted starting material from the reduction step) 5[5].
Component
Chemical Nature
Expected Rf (30% EtOAc/Hexane)
Elution Order
Visualization / Staining
4,5-Dimethoxy-2-methylbenzaldehyde
Starting Material (Non-polar)
~0.65
1
UV (254 nm) Active; 2,4-DNP (Orange/Red)
(4,5-Dimethoxy-2-methylphenyl)methanol
Target Product (Polar)
~0.30
2
UV (254 nm) Active; KMnO₄ (Yellow on Purple)
Bis-benzyl ether derivative
Degradation Byproduct
~0.50
-
UV Active; Indicates silica was too acidic
Note: Rf values higher than 0.85 are meaningless for separation as substances in this region move with the solvent front gradient and fail to separate thermodynamically 6[6]. Target an Rf of 0.25 to 0.35 for the desired compound 7[7].
Self-Validating Purification Protocol
This methodology incorporates built-in validation checks to ensure the integrity of your compound and the efficiency of the column at every step.
Step 1: 2D-TLC Stability Validation
Spot the crude mixture in the bottom-left corner of a square silica TLC plate.
Elute with 30% Ethyl Acetate in Hexanes. Let the plate dry completely.
Rotate the plate 90 degrees and elute again with the same solvent.
Validation Check: Visualize under UV. If the product spot lies on a perfect diagonal line, it is stable. If the spot streaks below the diagonal, the compound is degrading on the silica gel 4[4]. This validates the mandatory use of a deactivating agent (Step 2).
Step 2: Stationary Phase Deactivation & Packing
Prepare a mobile phase of 5% Ethyl Acetate in Hexanes, adding 1% Triethylamine (Et₃N) by volume.
Create a slurry of silica gel (typically 20-50 times the sample weight 2[2]) using this buffered solvent. The Et₃N competitively binds to and neutralizes the acidic silanol sites.
Pour the slurry into the column and apply positive air pressure.
Validation Check: Measure the drop rate of the solvent head. It should drop at approximately 2.0 ± 0.1 inches per minute. This validates optimal packing density to prevent band diffusion.
Step 3: Sample Loading
Dissolve the crude mixture in a minimum volume (e.g., 1-2 mL) of the starting solvent. If the mixture is too polar to dissolve, use a minimal amount of Dichloromethane (DCM).
Apply the solution evenly to the flat surface of the silica bed.
Validation Check: The loading band must be narrow (<2 mm thick). A wide loading band mathematically guarantees poor resolution.
Step 4: Gradient Elution
Begin elution with 5% EtOAc/Hexanes (buffered with 1% Et₃N) to flush out the non-polar 4,5-dimethoxy-2-methylbenzaldehyde.
Once the aldehyde has eluted, step the gradient up to 30% EtOAc/Hexanes to elute the target alcohol.
Validation Check: Collect fractions in standard test tubes. The target compound should elute in a tight band spanning no more than 1/10 of the total eluent volume 7[7].
Step 5: Fraction Analysis
Spot fractions on a TLC plate.
Visualize under a 254 nm UV lamp.
Dip the plate in Potassium Permanganate (KMnO₄) stain and heat gently.
Validation Check: The correct fractions will show strong UV absorbance and immediately reduce the purple KMnO₄ to a bright yellow/brown spot, confirming the presence of the oxidizable benzylic alcohol.
Troubleshooting & FAQs
Q: My product band is tailing severely, causing it to co-elute with slower-moving impurities. How do I fix this?A: Tailing is caused by strong hydrogen bonding between your benzylic hydroxyl group and the un-capped silanol groups on the silica gel1[1]. Solution: Always add 1% Triethylamine (Et₃N) to your mobile phase. The amine acts as a competitive modifier, binding to the active silanol sites and allowing your alcohol to elute as a sharp, symmetrical peak 7[7].
Q: I loaded 2 grams of crude alcohol, but I only recovered 800 mg. Where did the rest go?A: Highly electron-rich benzylic alcohols are prone to acid-catalyzed ionization. The acidic nature of standard silica gel can generate a stabilized benzylic carbocation, leading to irreversible chemisorption or polymerization on the column 4[4]. Solution: If Et₃N buffering is insufficient, switch your stationary phase to neutral or basic Alumina (Al₂O₃), or use a highly deactivated silica gel.
Q: Can I use a Methanol/Dichloromethane (DCM) solvent system instead of EtOAc/Hexanes to push the polar alcohol off the column faster?A: This is highly discouraged for this specific molecule. First, methanol can act as a nucleophile; on acidic silica, your electron-rich benzylic alcohol can form a carbocation and react with methanol to form a methyl ether byproduct. Second, using more than 10% methanol in your eluent system will actually begin to dissolve the silica gel itself, contaminating your final product with dissolved silica 8[8]. Stick to EtOAc/Hexanes.
Q: My product and the starting aldehyde are co-eluting. How do I improve resolution?A: The aldehyde is significantly less polar than the alcohol. If they co-elute, your initial solvent system is too polar, causing both to travel near the solvent front where thermodynamic separation fails. Solution: Start with a highly non-polar solvent (e.g., 5% EtOAc in Hexanes) to elute the aldehyde first, then apply a step gradient to 30% EtOAc to elute the alcohol .
References
Troubleshooting Flash Chromatography - Chemistry , University of Rochester, 4
Column Chromatography Principles , University of Victoria, 2
Rookie Mistakes: Column Chromatography , University of Rochester, 8
Rapid Chromatographic Technique for Preparative Separations , Moodle@Units, 9
How to Set-Up a Flash Chromatography Silica Column , Reach Devices, 7
Biocatalytic Valorization of Lignin Subunit , ResearchGate, 5
COSMOSIL Packing Material - Silanol Tailing , Nacalai Tesque, Inc.,1
Technical Support Center: Reduction of 4,5-Dimethoxy-2-methylbenzoic Acid
Welcome to the Application Support Center for the reduction of 4,5-dimethoxy-2-methylbenzoic acid to 4,5-dimethoxy-2-methylbenzyl alcohol. This guide is engineered for synthetic chemists and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center for the reduction of 4,5-dimethoxy-2-methylbenzoic acid to 4,5-dimethoxy-2-methylbenzyl alcohol. This guide is engineered for synthetic chemists and drug development professionals who require robust, scalable, and high-yielding methodologies.
The transformation of this specific substrate presents unique electronic challenges. The electron-donating methoxy groups at the 4- and 5-positions significantly increase the electron density of the aromatic system. This resonance donation deactivates the carbonyl carbon toward standard nucleophilic attack, rendering conventional reducing agents either sluggish or entirely ineffective[1]. This guide synthesizes field-proven protocols, mechanistic causality, and targeted troubleshooting to optimize your synthetic workflow.
Reagent Selection & Quantitative Metrics
Choosing the correct reducing agent dictates both the reaction kinetics and the downstream workup efficiency. Because sodium borohydride (NaBH₄) is incapable of reducing carboxylic acids due to the unreactive nature of the carboxylate intermediate[2], the choice typically narrows to electrophilic Borane (BH₃) complexes or nucleophilic Lithium Aluminum Hydride (LiAlH₄).
Table 1: Quantitative Comparison of Reducing Agents for 4,5-Dimethoxy-2-methylbenzoic Acid
Reducing Agent
Equivalents
Temp / Time
Mechanism
Operational Pros & Cons
Borane-THF (BH₃·THF)
1.5 - 2.0
0 °C to RT, 2–4 h
Electrophilic (Lewis Acid)
Pro: Exceptionally fast, mild, high yield, easy workup.Con: Requires <35 °C for safety; available only at 1.0 M[3].
Borane-DMS (BH₃·SMe₂)
1.5 - 2.0
0 °C to RT, 2–4 h
Electrophilic (Lewis Acid)
Pro: High concentration (10 M), enhanced stability.Con: Strong, persistent dimethyl sulfide odor[3].
Lithium Aluminum Hydride
2.5 - 3.0
Reflux, 6–12 h
Nucleophilic (Hydride)
Pro: Cost-effective, classic reagent.Con: Prone to severe emulsions; requires harsh reflux[4].
Strategic Workflow & Mechanistic Pathways
To understand why Borane is the preferred reagent for electron-rich benzoic acids, we must examine the causality of the reaction. LiAlH₄ initially acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate salt. This salt is extremely electron-rich—a state further exacerbated by the dimethoxy substitution—making subsequent nucleophilic hydride transfer highly unfavorable without forcing conditions[1].
Conversely, Borane acts as a Lewis acid. It coordinates directly to the carbonyl oxygen, withdrawing electron density and activating the carbonyl carbon. This electrophilic activation effortlessly overcomes the resonance donation from the methoxy groups[2].
Workflow and strategic decision matrix for the reduction of 4,5-dimethoxy-2-methylbenzoic acid.
Core Experimental Protocols
Every protocol described below is designed as a self-validating system. By monitoring specific physical checkpoints, you can verify the integrity of the reaction in real-time.
Protocol A: Electrophilic Reduction via Borane-Tetrahydrofuran (Preferred)
Causality: BH₃·THF avoids the unreactive carboxylate intermediate, allowing for rapid reduction at room temperature while preserving functional group integrity[3].
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet.
Substrate Dissolution: Dissolve 10.0 mmol of 4,5-dimethoxy-2-methylbenzoic acid in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.
Reagent Addition: Slowly add 15.0 mL of 1.0 M BH₃·THF solution (15.0 mmol, 1.5 equiv) dropwise via syringe.
Validation Checkpoint: Vigorous H₂ gas evolution will occur immediately. This confirms the formation of the initial acyloxyborane intermediate.
Reaction: Once gas evolution subsides, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor completion via TLC (Hexanes/EtOAc).
Quenching: Cool the flask back to 0 °C. Carefully add 10 mL of Methanol dropwise.
Validation Checkpoint: A secondary phase of gas evolution will occur as excess borane is destroyed and volatile trimethyl borate is formed.
Isolation: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc, wash with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure benzyl alcohol.
Protocol B: Nucleophilic Reduction via LiAlH₄ (Alternative)
Causality: Because the intermediate lithium carboxylate is highly deactivated by the dimethoxy groups, a large excess of LAH and thermal energy (reflux) are strictly required to force the hydride transfer[1].
Preparation: In a flame-dried flask under nitrogen, suspend 11.4 mmol (0.43 g, ~3.0 hydride equivalents) of LiAlH₄ in 15 mL of anhydrous diethyl ether or THF. Cool to 0 °C.
Substrate Addition: Dissolve 10.0 mmol of the benzoic acid in 15 mL of anhydrous ether/THF. Add this solution dropwise to the LAH suspension.
Reaction: Remove the ice bath, attach a reflux condenser, and heat the reaction to reflux for 8–12 hours.
The Fieser Workup: Cool the reaction to 0 °C. Dilute with 20 mL of ether. For every
n
grams of LiAlH₄ used (in this case, 0.43 g), sequentially and carefully add:
n
mL of distilled water (0.43 mL)
n
mL of 15% aqueous NaOH (0.43 mL)
3n
mL of distilled water (1.29 mL)
Validation Checkpoint: The solution will transition from a gray suspension to a clear organic layer containing a crisp, white, granular inorganic precipitate[4]. If the precipitate is a gelatinous gray paste, the quenching stoichiometry was violated.
Isolation: Add a drying agent (MgSO₄), filter the white precipitate through a pad of Celite, and concentrate the filtrate to afford the product.
Troubleshooting Desk & FAQs
Q: My LiAlH₄ reduction resulted in a thick, unfilterable gray emulsion. How do I recover my product?A: You have formed an aluminum hydroxide gel, a common issue when LiAlH₄ reactions are improperly quenched[5]. To rescue the batch, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1–2 hours. The tartrate acts as a chelating agent, breaking down the aluminum emulsion into two cleanly separable liquid phases. Moving forward, strictly adhere to the Fieser workup (Protocol B, Step 4)[4].
Q: TLC shows incomplete reduction with LiAlH₄, even after 12 hours of reflux. Should I add more reagent?A: Adding more LiAlH₄ will likely not help if you already used 3 equivalents. The 4,5-dimethoxy groups are strongly electron-donating, which severely deactivates the intermediate carboxylate salt toward further nucleophilic attack[1]. If the reaction stalls, switch your methodology to Borane (BH₃·THF), which utilizes electrophilic activation to bypass this electronic bottleneck[2].
Q: I am using BH₃·SMe₂ instead of BH₃·THF for its higher concentration, but the odor is intolerable. How can I mitigate this?A: Borane-dimethylsulfide (BH₃·SMe₂) releases free dimethyl sulfide (DMS) as it reacts, which has a highly unpleasant odor[3]. To mitigate this, vent your nitrogen line through a scrubber containing a dilute bleach (sodium hypochlorite) solution. The bleach rapidly oxidizes the volatile DMS into odorless dimethyl sulfoxide (DMSO).
Q: Is there a risk of cleaving the methoxy groups during this reduction?A: Under the standard conditions described (LiAlH₄ or BH₃), aliphatic and aromatic methoxy ethers are highly stable. Over-reduction or ether cleavage typically only occurs under harsh acidic conditions (e.g., BBr₃ or HI) or with specialized reagents (e.g., DIBAL-H at elevated temperatures). Your methoxy groups are safe.
Mechanistic sequence of carboxylic acid reduction via electrophilic Borane activation.
References
[3] Acid to Alcohol - Common Conditions. Common Organic Chemistry. Available at: [Link]
[1] LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
[4] Chem 115 - Andrew G Myers Research Group: Reduction Protocols. Harvard University. Available at:[Link]
[2] Reduction of Carboxylic Acids. Chemistry Steps. Available at: [Link]
[5] Conditions for the reduction of carboxylic acids by LiAlH4. Chemistry Stack Exchange. Available at:[Link]
Technical Support Center: Preventing Over-Oxidation of (4,5-Dimethoxy-2-methylphenyl)methanol
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective oxidation of (4,5-Dimethoxy-2-methylphenyl)methanol to its correspondin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective oxidation of (4,5-Dimethoxy-2-methylphenyl)methanol to its corresponding aldehyde (4,5-dimethoxy-2-methylbenzaldehyde). Because this substrate is an electron-rich benzylic alcohol, it is highly susceptible to over-oxidation to 4,5-dimethoxy-2-methylbenzoic acid. Below, we detail the mechanistic causes of this issue and provide self-validating protocols to ensure strict aldehyde selectivity.
Mechanistic Context: The Hydration Pathway
Over-oxidation of aldehydes to carboxylic acids rarely happens directly from the carbonyl species. Instead, it proceeds via an aldehyde hydrate (gem-diol) intermediate. If water is present in the reaction mixture, it establishes an equilibrium with the newly formed aldehyde. Oxidants like TEMPO or Dess-Martin Periodinane (DMP) will rapidly [1].
Mechanistic pathway showing how water induces aldehyde hydration leading to over-oxidation.
Frequently Asked Questions (FAQs)
Q: I am using the Anelli TEMPO/Bleach protocol. Why am I isolating 4,5-dimethoxy-2-methylbenzoic acid?A: Commercial bleach is highly alkaline (pH > 12) due to added NaOH stabilizers. At this pH, the hydration of the intermediate carboxaldehyde to a gem-diol is accelerated, which TEMPO then oxidizes to the carboxylic acid. To selectively stop at the aldehyde, the reaction must be buffered (e.g., with
NaHCO3
) and [2].
Q: Is Dess-Martin Periodinane (DMP) guaranteed to prevent over-oxidation?A: No. While DMP is[3], recent studies show that DMP can act as a dual-role oxidant that converts alcohols all the way to carboxylic acids if water is present to form the hydrate[1]. Strict anhydrous conditions (dry
CH2Cl2
, inert atmosphere) are required to prevent over-oxidation.
Q: What is the most reliable method to prevent over-oxidation for this specific electron-rich substrate?A: The Piancatelli-Margarita protocol, which uses catalytic TEMPO with stoichiometric Iodosobenzene Diacetate (IBD/PIDA) in anhydrous dichloromethane, is highly recommended. It avoids the aqueous conditions of the Anelli oxidation entirely, preventing hydrate formation and completely [4].
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
TEMPO/Bleach: High yield of carboxylic acid
pH drifted above 9.5 during NaOCl addition.
Pre-adjust bleach pH to 9.0 using
NaH2PO4
. Use a pH meter in the reactor and add NaOCl dropwise[2].
Reagent degradation or wet solvent. DMP hydrolyzes to IBX and acetic acid.
Use freshly opened/prepared DMP. Dry
CH2Cl2
over molecular sieves. Add
NaHCO3
to buffer acetic acid byproduct[3].
TEMPO/IBD: Incomplete conversion
Insufficient TEMPO radical generation.
Ensure at least 10 mol% TEMPO is used. Check IBD quality; it should be a white, free-flowing powder[4].
Quantitative Method Comparison
The following table summarizes the expected performance of various oxidation methods for electron-rich benzylic alcohols based on field data:
Oxidation Method
Reagents
Optimal Conditions
Typical Aldehyde Yield
Over-Oxidation to Acid
Dess-Martin (DMP)
DMP,
CH2Cl2
Neutral, strictly anhydrous, RT
> 90%
< 2% (if dry)
Anelli Oxidation
TEMPO, NaOCl, KBr
pH 9.0 (buffered), 0–5 °C
70–85%
5–15% (pH dependent)
Piancatelli-Margarita
TEMPO, IBD,
CH2Cl2
Neutral, anhydrous, RT
> 92%
Not detected
Validated Experimental Protocols
Protocol A: Piancatelli-Margarita Oxidation (Recommended for Zero Over-Oxidation)
This self-validating system uses IBD to continuously regenerate the active oxoammonium species from TEMPO in an anhydrous environment, structurally preventing the formation of the gem-diol intermediate[4].
Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve the benzylic alcohol in anhydrous
CH2Cl2
.
Catalyst Addition: Add TEMPO (0.1 equiv) to the stirring solution. The solution will turn slightly orange/red.
Oxidant Addition: Add IBD (1.1 equiv) in one portion.
Reaction Monitoring: Stir at room temperature. The reaction is typically complete within 1–2 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is consumed.
Quenching: Quench the reaction by adding a saturated aqueous solution of
Na2S2O3
to destroy any unreacted oxidant.
Workup: Separate the organic layer, wash with saturated
NaHCO3
and brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Step-by-step workflow for the highly selective IBD/TEMPO-mediated oxidation.
If IBD is unavailable, DMP can be used, provided the generated acetic acid is buffered to protect sensitive methoxy groups and prevent acid-catalyzed hydration[3].
Step-by-Step Methodology:
Dissolve the substrate (1.0 equiv) in anhydrous
CH2Cl2
under inert atmosphere.
Add solid
NaHCO3
(5.0 equiv) to the suspension to act as an acid scavenger.
Cool the mixture to 0 °C and add DMP (1.2 equiv) portion-wise.
Allow the reaction to warm to room temperature and stir for 1 hour.
Quench with a 1:1 mixture of saturated
NaHCO3
and
Na2S2O3
. Stir vigorously until the organic layer is clear (approx. 15 mins).
Extract, dry, and concentrate to yield the pure aldehyde.
References
Dess–Martin oxidation - Wikipedia
Source: wikipedia.org
URL:[Link]
Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid
Source: rsc.org (Organic & Biomolecular Chemistry)
URL:[Link]
TEMPO oxidation advice : r/Chempros - Reddit
Source: reddit.com
URL:[Link]
Technical Support Center: Troubleshooting & Stability Optimization for (4,5-Dimethoxy-2-methylphenyl)methanol
Introduction Welcome to the Technical Support Center for (4,5-Dimethoxy-2-methylphenyl)methanol . This compound is a highly valuable building block in organic synthesis and pharmaceutical development, notably serving as...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for (4,5-Dimethoxy-2-methylphenyl)methanol . This compound is a highly valuable building block in organic synthesis and pharmaceutical development, notably serving as a critical intermediate for veterinary antibiotics such as Ormetoprim[1]. However, its highly electron-rich aromatic system presents unique stability challenges during storage, functionalization, and oxidation workflows. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental success.
Section 1: Fundamental Stability Issues & Causality
Q: Why does (4,5-Dimethoxy-2-methylphenyl)methanol degrade so rapidly under mildly acidic conditions, often forming intractable polymers or dimers?
A: The instability of this compound in acidic media is directly tied to the electronic effects of its aromatic substituents. When the benzylic hydroxyl group is protonated, it becomes an excellent leaving group (water). The departure of water generates a benzylic carbocation.
In an unsubstituted benzyl alcohol, this carbocation is only moderately stable. However, in (4,5-Dimethoxy-2-methylphenyl)methanol, the presence of a para-methoxy group (relative to the benzylic carbon) donates massive electron density through resonance, stabilizing the carbocation by approximately 14 kcal/mol[2]. The ortho-methyl group further stabilizes the positive charge via hyperconjugation. This drastic reduction in activation energy means the carbocation forms exceptionally fast, significantly increasing its lifetime in solution[3]. Once formed, this highly reactive electrophile will rapidly react with unprotonated starting material to form symmetrical dibenzyl ethers, or undergo Friedel-Crafts alkylation with other aromatic rings to form polymers.
Caption: Mechanism of acid-catalyzed degradation of electron-rich benzylic alcohols.
Q: I need to perform a functionalization elsewhere on the molecule, but the benzylic alcohol degrades during the reaction. What is the best protection strategy?
A: Because the substrate is highly sensitive to acid, you must avoid protecting groups that require acidic conditions for installation or removal (e.g., Trityl, THP, or MOM groups). The optimal strategy is to protect the alcohol as a silyl ether , specifically a tert-butyldimethylsilyl (TBS) ether. Silyl ethers are installed under mildly basic conditions and can be cleaved using fluoride sources (like TBAF) under completely neutral conditions, entirely bypassing the destructive carbocation pathway.
Protocol: Step-by-Step TBS Protection
Self-Validating Check: The reaction mixture should remain clear to pale yellow; any pink or dark coloration indicates trace acid-catalyzed polymerization.
Preparation: Dissolve 1.0 equivalent of (4,5-Dimethoxy-2-methylphenyl)methanol in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert argon atmosphere.
Base Addition: Add 2.0 equivalents of Imidazole. The basicity of imidazole prevents any localized acidic microenvironments from forming.
Reagent Addition: Cool the mixture to 0 °C and slowly add 1.2 equivalents of tert-Butyldimethylsilyl chloride (TBSCl) in small portions.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc).
Workup: Quench with saturated aqueous NaHCO₃ to maintain a slightly basic pH during extraction. Extract with Diethyl Ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Q: How do I selectively oxidize this compound to 4,5-dimethoxy-2-methylbenzaldehyde without over-oxidation to the carboxylic acid?
A: Electron-rich benzylic alcohols are notoriously prone to over-oxidation. Strong aqueous oxidants (like KMnO₄ or Jones Reagent) will rapidly push the aldehyde intermediate to the corresponding benzoic acid.
To arrest the oxidation at the aldehyde stage, use Activated Manganese Dioxide (MnO₂) in a non-polar solvent. This reaction occurs via a surface-bound radical mechanism[4]. The hydroxyl group adds to the solid MnO₂ surface to form a manganese ester; a hydrogen atom is then transferred, producing a resonance-stabilized benzylic carbon radical, which subsequently collapses to the aldehyde while reducing Mn(IV) to Mn(III) and eventually Mn(II)[5]. Because water competes for the active sites on the MnO₂ surface, anhydrous conditions are critical to prevent over-oxidation and maintain catalyst activity[5].
Protocol: Step-by-Step MnO₂ Oxidation
Solvent Selection: Dissolve 1.0 equivalent of the benzylic alcohol in anhydrous Dichloromethane (DCM)[4].
Oxidant Loading: Add 5 to 10 equivalents of finely powdered, activated MnO₂[4]. (Note: The large excess is required because the reaction is limited to the solid surface area).
Agitation: Stir vigorously at room temperature for 12–24 hours[4]. Vigorous stirring is essential to maximize solid-liquid phase contact.
Filtration: Once TLC indicates complete consumption of the alcohol, filter the black suspension through a pad of Celite® to remove the manganese salts[4].
Recovery: Wash the Celite® pad thoroughly with additional DCM. Concentrate the filtrate under reduced pressure to yield the pure 4,5-dimethoxy-2-methylbenzaldehyde.
Caption: Divergent oxidation pathways based on oxidant selection.
Section 4: Quantitative Data on Stability
Q: What are the optimal storage and reaction parameters for this compound?
A: To ensure reproducibility, adherence to strict environmental controls is required. The table below summarizes the stability of (4,5-Dimethoxy-2-methylphenyl)methanol under various conditions.
Parameter
Condition
Stability Outcome
Recommended Action
pH Range
pH < 5
Poor: Rapid dehydration and polymerization.
Buffer reactions to pH > 7; strictly avoid acidic workups.
pH Range
pH 7 – 9
Excellent: Compound remains fully intact.
Standard operating range for extractions and storage.
Temperature
> 60 °C (in air)
Moderate: Prone to auto-oxidation to aldehyde.
Perform high-temp reactions under Argon/N₂.
Storage
Neat, Room Temp
Moderate: Slow degradation over months.
Store at -20 °C under inert gas, away from light.
Solvent
Chloroform (CDCl₃)
Poor: Trace DCl causes rapid etherification.
Filter CDCl₃ through basic alumina before NMR analysis.
Technical Support Center: Work-up & Purification of Reactions Involving (4,5-Dimethoxy-2-methylphenyl)methanol
Welcome to the technical support guide for (4,5-Dimethoxy-2-methylphenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile substituted benzyl alc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for (4,5-Dimethoxy-2-methylphenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile substituted benzyl alcohol in their synthetic workflows. Due to its specific structural features—namely the polar hydroxyl and methoxy groups combined with a methylated aromatic ring—this compound presents unique challenges during reaction work-up and purification. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your procedures for maximum yield and purity.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles the most frequent problems encountered during the isolation and purification of (4,5-Dimethoxy-2-methylphenyl)methanol and its derivatives.
Q1: My yield is significantly low after performing a standard aqueous work-up and extraction. Where could my product be going?
Possible Cause & Scientific Explanation:
The low yield is likely due to the compound's moderate polarity, a direct consequence of its two methoxy groups and the primary alcohol functional group. These features grant it partial solubility in the aqueous phase, meaning a significant amount of your product may be lost in the water washes during extraction. Standard non-polar solvents like hexane may be inefficient at extracting it, and even common solvents like ethyl acetate might require multiple passes.
Troubleshooting Steps:
Increase Solvent Polarity: If you are using a very non-polar solvent like hexane or diethyl ether, switch to a more polar extraction solvent such as ethyl acetate or dichloromethane (DCM).
Employ the Salting-Out Effect: Before extraction, saturate the aqueous layer by adding a significant amount of sodium chloride (brine).[1] This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and forcing more of your product into the organic layer.[1][2]
Perform Multiple Extractions: It is more effective to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.[1] For a 100 mL aqueous layer, three to five extractions with 30-50 mL of ethyl acetate each will recover significantly more product than a single 150 mL extraction.
Back-Extraction (If Applicable): If you have washed with an acidic or basic solution and suspect your product has partitioned into it, neutralize the wash layer and re-extract it with your organic solvent.
Q2: After removing the solvent, my product is a persistent oil and refuses to crystallize. What's preventing solid formation?
Possible Cause & Scientific Explanation:
"Oiling out" during crystallization is a common issue often caused by residual impurities.[1] These can include trace amounts of the reaction solvent (like DMF or DMSO), unreacted starting materials, or minor by-products. These impurities disrupt the formation of a stable crystal lattice, preventing your compound from solidifying. The high boiling point of some solvents can make their complete removal difficult.[3]
Troubleshooting Steps:
Ensure Purity Before Crystallization: Do not attempt to crystallize an impure crude product. First, perform a preliminary purification step like a silica plug filtration or full column chromatography to remove the bulk of impurities.
Thorough Solvent Removal: Ensure all solvents are completely removed under a high vacuum. If a high-boiling solvent like DMF or DMSO was used, it's crucial to wash the organic layer extensively with water during the work-up to remove it.[4][5]
Optimize Crystallization Solvent System: The chosen solvent may be too effective, keeping the product in solution even at low temperatures.[1] Experiment with a solvent-antisolvent system.
Dissolve the oily product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or DCM).
Slowly add a "poor" solvent (antisolvent) in which it is insoluble (e.g., hexane, pentane, or cold water) dropwise until the solution becomes faintly cloudy.
Add a single drop of the "good" solvent to clarify the solution, then allow it to cool slowly.
Q3: I'm seeing significant tailing and poor separation during silica gel column chromatography. How can I get sharp, well-defined bands?
Possible Cause & Scientific Explanation:
The polar hydroxyl group (-OH) on your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding.[1] This strong interaction causes the product to elute slowly and unevenly, resulting in broad, tailing bands that are difficult to separate from impurities.
Troubleshooting Steps:
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent to compete for the binding sites on the silica gel.
For neutral compounds like this, adding 0.5-2% methanol to your dichloromethane or ethyl acetate/hexane mobile phase is highly effective. The methanol will preferentially interact with the silica, allowing your compound to elute more cleanly.
Consider an Alternative Stationary Phase: If tailing persists, especially if your compound is sensitive, consider using a different stationary phase.
Neutral or Basic Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For a neutral alcohol, neutral alumina is an excellent choice.[1][6]
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography (using a polar mobile phase like water/acetonitrile) can provide excellent separation.[6]
Use Dry Loading: If your compound is not very soluble in the initial eluent, dissolving it in a minimal amount of a stronger solvent, adsorbing it onto a small amount of silica gel, drying it to a free-flowing powder, and then loading this powder onto the column can lead to sharper bands.[1]
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general-purpose procedure for the aqueous work-up of a reaction involving (4,5-Dimethoxy-2-methylphenyl)methanol?
A robust work-up procedure is crucial for preparing your crude product for purification. The following step-by-step protocol is a validated starting point.
Protocol 1: General Aqueous Work-up and Extraction
Quenching: Cool the reaction mixture to room temperature. If reactive reagents (e.g., hydrides, organometallics) are present, cool the mixture to 0 °C in an ice bath and quench by slowly adding a suitable reagent (e.g., saturated aqueous ammonium chloride, water, or dilute acid).
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (ethyl acetate is a good first choice) and water.[7]
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was acidic, wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid (vent frequently to release CO2 gas).[2] If the reaction was basic, wash with dilute HCl (e.g., 1M solution).
Aqueous Washes: Wash the separated organic layer sequentially with water (2x) and then with saturated aqueous sodium chloride (brine) (1x).[2] The brine wash helps to remove residual water from the organic layer.[2]
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Q2: How do I select the best solvent system for purifying my product by flash column chromatography?
The ideal solvent system should move your desired compound to a Retention Factor (Rf) of 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.
Start with a Standard Eluent: A common starting point for compounds of this polarity is a mixture of ethyl acetate (EtOAc) and hexane. Begin with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity (20%, 30%, etc.) until you achieve the target Rf.
Use TLC for Optimization: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems. The ideal system will show good separation between your product spot and any impurities.
Consider Dichloromethane: Dichloromethane (DCM) is another excellent solvent for chromatography. You can use it in combination with hexane or as a primary solvent with increasing percentages of ethyl acetate or methanol.
Solvent
Polarity Index
Typical Use in Work-up
Hexane/Pentane
0.1
Antisolvent for crystallization; low-polarity eluent
Solvent for dissolving product; can be used in eluent
Methanol (MeOH)
5.1
Polar modifier in chromatography; solvent for polar compounds
Water
10.2
Aqueous phase for extraction and washing
This table summarizes common solvents and their applications in the context of purifying moderately polar aromatic compounds.
Visualized Workflows and Potential Side Reactions
To provide a clearer picture of the decision-making process and potential chemical pitfalls, the following diagrams illustrate a standard workflow and common side reactions.
Caption: Decision workflow for work-up and purification.
Monitoring the progress of reactions with (4,5-Dimethoxy-2-methylphenyl)methanol
Welcome to the technical support center for monitoring reactions involving (4,5-Dimethoxy-2-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide practical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for monitoring reactions involving (4,5-Dimethoxy-2-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for real-time reaction analysis and troubleshooting. As Senior Application Scientists, we ground our recommendations in established chemical principles to ensure your experiments are both successful and self-validating.
Section 1: Understanding the Reactivity of (4,5-Dimethoxy-2-methylphenyl)methanol
(4,5-Dimethoxy-2-methylphenyl)methanol is an electron-rich benzyl alcohol. The two methoxy substituents and the methyl group on the aromatic ring are electron-donating, which significantly influences the molecule's reactivity.
Benzylic Position: The primary alcohol at the benzylic position is the main site of reaction. It readily undergoes oxidation to form the corresponding aldehyde and, under stronger conditions, the carboxylic acid. It can also participate in etherification and esterification reactions.
Electronic Effects: The electron-donating groups increase the electron density of the aromatic ring and stabilize any positive charge that develops at the benzylic carbon. This high stability of the benzylic carbocation intermediate can facilitate Sₙ1-type reaction pathways and may lead to specific side reactions, such as self-etherification under acidic conditions.[1][2][3][4]
Monitoring Rationale: Careful reaction monitoring is crucial to maximize the yield of the desired product while minimizing the formation of byproducts like the over-oxidized benzoic acid or dimeric ethers.[5]
Choosing the Right Monitoring Technique
The choice of analytical method is critical for accurately tracking reaction progress. This workflow provides a decision-making framework for selecting the most appropriate technique.
Caption: Workflow for selecting an appropriate reaction monitoring technique.
Section 2: Core Monitoring Protocols
Here we provide detailed, step-by-step protocols for the most common and effective monitoring techniques.
Thin-Layer Chromatography (TLC)
TLC is the fastest and most common method for qualitative reaction monitoring. The principle lies in the polarity difference between the starting alcohol (more polar) and its less polar products (aldehydes, esters, ethers).[6][7]
Experimental Protocol: Monitoring an Oxidation Reaction
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
Sample Preparation:
SM: Dissolve a tiny amount of (4,5-Dimethoxy-2-methylphenyl)methanol in a volatile solvent (e.g., ethyl acetate).
RM: Take a small aliquot (1-2 drops) from your reaction flask using a glass capillary. Dilute it in a vial with 0.5 mL of a volatile solvent.
Spotting:
Using a capillary spotter, apply a small spot of the SM solution to the "SM" lane.
Apply a spot of the RM solution to the "RM" lane.
Apply a spot of the SM solution onto the "Co" lane, then, after it dries, carefully spot the RM solution directly on top of it. The co-spot helps to unambiguously identify the starting material spot in the reaction mixture.[7]
Development: Place the plate in a developing chamber containing an appropriate mobile phase (eluent). See Table 1 for suggestions. Ensure the solvent level is below the origin line. Cover the chamber.
Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots, typically under a UV lamp (254 nm). Circle the spots lightly with a pencil.
Interpretation: The starting alcohol should be a lower spot (lower Rf) than the less polar aldehyde product (higher Rf). As the reaction proceeds, the SM spot in the "RM" lane will fade, and the product spot will intensify. The reaction is complete when the SM spot is no longer visible in the "RM" lane.
Structural Elucidation of (4,5-Dimethoxy-2-methylphenyl)methanol: A Comparative Guide to Spectroscopic Techniques
Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary In pharmaceutical development, confirming the exact regiochemistry of highly substituted aromatic intermediates i...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
In pharmaceutical development, confirming the exact regiochemistry of highly substituted aromatic intermediates is a critical quality control step. (4,5-Dimethoxy-2-methylphenyl)methanol (CAS: 90926-82-2) [1] is a prime example of a tetra-substituted benzene derivative where structural ambiguity can easily arise. Because the aromatic protons are para to each other, standard 1D analytical techniques often yield incomplete structural proofs.
This guide objectively compares the performance of baseline analytical techniques against advanced spectroscopic alternatives (HRMS, 2D NMR, and FT-IR) for the structural validation of this compound. By analyzing the causality behind these experimental choices, we provide a self-validating framework for definitive structural elucidation.
Mass Spectrometry: Low-Resolution MS (LRMS) vs. High-Resolution MS (HRMS)
Performance Comparison
When confirming the molecular formula of (4,5-Dimethoxy-2-methylphenyl)methanol (
C10H14O3
), LRMS (such as a standard single quadrupole GC-MS) provides a nominal mass of
m/z
182. While useful for rapid screening, LRMS cannot differentiate between isobaric compounds (molecules with the same nominal mass but different exact masses).
HRMS (ESI-TOF) is the superior alternative. By providing mass accuracy within 5 parts-per-million (ppm), HRMS confirms the exact isotopic composition, effectively eliminating false positives [2]. The theoretical exact mass for the
[M+H]+
adduct of this compound is 183.1016 Da .
Step-by-Step Methodology: HRMS (ESI-TOF) Workflow
Sample Preparation: Dissolve 1 mg of (4,5-Dimethoxy-2-methylphenyl)methanol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Dilution: Dilute the stock to 1 µg/mL using a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (to promote ionization).
Instrument Tuning: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) in positive ion mode.
Injection: Introduce the sample via direct infusion at a flow rate of 10 µL/min.
Data Acquisition: Scan from
m/z
100 to 1000. Extract the exact mass peak at
m/z
183.1016 and verify the isotopic pattern (M+1, M+2) against the theoretical model for
C10H14O3
.
Nuclear Magnetic Resonance: 1D NMR vs. 2D NMR
Performance Comparison
NMR is the gold standard for determining molecular connectivity [2]. However, 1D
1
H and
13
C NMR alone are insufficient for this specific molecule. The compound features two aromatic protons at positions C-3 and C-6. Because they are para to each other, they do not exhibit typical ortho (7-9 Hz) or meta (1-3 Hz) coupling; they both appear as sharp singlets.
To definitively assign which singlet belongs to C-3 and which belongs to C-6, 2D NMR (specifically HMBC - Heteronuclear Multiple Bond Correlation) must be employed. HMBC detects long-range (
2J
and
3J
) carbon-proton couplings. As shown in the logic diagram below, the proton at C-3 will show a strong
3J
correlation to the methyl carbon at C-2, while the proton at C-6 will show a
3J
correlation to the hydroxymethyl carbon at C-1.
Figure 1: HMBC logic differentiating the para-oriented aromatic protons.
Quantitative Data Summary
Table 1: Expected NMR Spectral Assignments for (4,5-Dimethoxy-2-methylphenyl)methanol
Position
1
H Chemical Shift (ppm)
Multiplicity (Integration)
13
C Chemical Shift (ppm)
Key HMBC Correlations (
3J
)
-OH
~2.00
br s (1H)
-
-
Ar-CH
3
(C-2)
2.20
s (3H)
18.5
C-1, C-3
-OCH
3
(C-4)
3.85
s (3H)
55.9
C-4
-OCH
3
(C-5)
3.88
s (3H)
56.1
C-5
Ar-CH
2
OH (C-1)
4.60
s (2H)
63.4
C-2, C-6
Ar-H (C-3)
6.68
s (1H)
113.2
C-1, C-5, Ar-CH
3
Ar-H (C-6)
6.82
s (1H)
110.5
C-2, C-4, Ar-CH
2
OH
Step-by-Step Methodology: High-Field NMR Workflow
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic field distortion.
1D Acquisition: Insert into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the Deuterium signal of
CDCl3
and shim the magnet. Acquire the
1
H spectrum (16 scans, 1s relaxation delay) and
13
C spectrum (1024 scans, 2s relaxation delay).
2D HMBC Acquisition: Set up the gradient-selected HMBC experiment. Optimize the long-range coupling delay for
nJCH=8
Hz (standard for aromatic systems). Acquire with 4 scans per increment and 256
t1
increments.
Vibrational Spectroscopy: FT-IR vs. Raman
Performance Comparison
While Raman spectroscopy excels at analyzing non-polar, symmetric carbon frameworks, Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) is the superior alternative for identifying the highly polar functional groups present in this molecule.
The causality lies in dipole moments: the primary alcohol (-OH) and the two methoxy groups (-OCH
3
) possess strong dipole moments that result in intense, unmistakable IR absorptions. ATR-FTIR rapidly confirms the presence of the hydroxymethyl group without the need for solvent preparation [3].
Step-by-Step Methodology: ATR-FTIR Workflow
Background Scan: Ensure the diamond ATR crystal is clean (wipe with isopropanol). Run a background scan (32 scans, 4 cm
−1
resolution) to subtract atmospheric
H2O
and
CO2
.
Sample Application: Place 2-3 mg of the neat solid (4,5-Dimethoxy-2-methylphenyl)methanol directly onto the center of the ATR crystal.
Compression: Lower the anvil to apply consistent pressure to the sample, ensuring intimate contact with the crystal for total internal reflection.
Data Acquisition: Acquire the sample spectrum (32 scans, 4 cm
−1
resolution).
Analysis: Look for the diagnostic broad O-H stretch at 3300-3400 cm
−1 , the aliphatic C-H stretches near 2950 cm
−1 , and the sharp, intense C-O-C asymmetric stretching of the methoxy groups at 1200-1250 cm
−1 .
Unified Analytical Workflow
To ensure absolute trustworthiness in drug development, these techniques are not used in isolation. They form a self-validating system where the weaknesses of one technique are covered by the strengths of another.
Figure 2: Unified spectroscopic workflow for definitive structural elucidation.
Conclusion
For highly substituted aromatic systems like (4,5-Dimethoxy-2-methylphenyl)methanol, baseline techniques (LRMS, 1D NMR) leave critical structural ambiguities. By upgrading the analytical pipeline to include HRMS for exact isotopic fidelity and 2D HMBC NMR for precise regiochemical mapping, researchers can establish a rigorous, self-validating proof of structure required for modern pharmaceutical standards.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2015). Introduction to Spectroscopy (5th Ed.). Cengage Learning India Pvt Ltd. Retrieved from:[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons. Retrieved from:[Link]
Comparative
A Comparative Study of Protecting Groups for Benzylic Alcohols: A Guide for Researchers
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For chemists engaged in the synthesis of complex molecules, particularly...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For chemists engaged in the synthesis of complex molecules, particularly in the fields of pharmaceutical and natural product chemistry, the benzylic alcohol moiety presents a frequent challenge. Its propensity to undergo oxidation or participate in undesired side reactions necessitates the use of temporary "masks" or protecting groups. This guide offers an in-depth, comparative analysis of the most commonly employed protecting groups for benzylic alcohols, providing the critical experimental data and mechanistic insights required for informed decision-making in your synthetic endeavors.
The Strategic Importance of Protecting Benzylic Alcohols
Benzylic alcohols are versatile intermediates, but their reactivity can be a double-edged sword. The adjacent aromatic ring activates the hydroxyl group, making it susceptible to a range of transformations. Protecting this hydroxyl group is crucial to prevent unwanted reactions during subsequent synthetic steps. An ideal protecting group should be readily introduced in high yield under mild conditions, remain robust throughout various chemical transformations, and be selectively removed in high yield without affecting other functional groups in the molecule.[1] This guide will focus on the two most prominent classes of protecting groups for benzylic alcohols: silyl ethers and benzyl ethers, with a brief discussion of ester-based protection.
Silyl Ethers: Versatile and Mildly Cleavable Protection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and, most importantly, the mild and selective conditions required for their removal.[2] The reactivity and stability of silyl ethers can be finely tuned by varying the substituents on the silicon atom, offering a broad spectrum of options for the synthetic chemist.[2]
Common Silyl Ethers for Benzylic Alcohols
The choice of silylating agent is primarily dictated by the desired stability of the resulting silyl ether. Steric hindrance around the silicon atom plays a crucial role; bulkier silyl groups lead to more stable ethers.[3]
Trimethylsilyl (TMS): One of the simplest silyl ethers, TMS ethers are easily formed but are also highly labile. They are often not robust enough to withstand aqueous workups or chromatography.[3]
Triethylsilyl (TES): Offering slightly more steric bulk than TMS, TES ethers exhibit greater stability.
tert-Butyldimethylsilyl (TBDMS or TBS): This is one of the most popular silyl protecting groups. The tert-butyl group provides significant steric hindrance, making TBDMS ethers much more stable than TMS ethers to a wide range of non-acidic reagents.[4]
Triisopropylsilyl (TIPS): With three bulky isopropyl groups, TIPS ethers are even more stable than TBDMS ethers and are often employed when very robust protection is required.[3]
tert-Butyldiphenylsilyl (TBDPS): The presence of two phenyl groups provides considerable steric bulk and also enhances stability. TBDPS ethers are particularly resistant to acidic conditions.[3]
The Chemistry of Silylation and Desilylation
Protection (Silylation): The most common method for the formation of silyl ethers involves the reaction of the benzylic alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base. Imidazole is a frequently used base, often in an aprotic solvent like dimethylformamide (DMF).[2][4] The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom.
Deprotection (Desilylation): The key advantage of silyl ethers lies in their facile cleavage using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[3] The high affinity of silicon for fluoride drives the reaction, selectively breaking the Si-O bond under mild conditions that leave most other functional groups untouched.[3] Acidic conditions can also be used for deprotection, with the rate of cleavage being dependent on the steric bulk of the silyl group; less hindered silyl ethers are cleaved more rapidly.[2]
Comparative Performance of Silyl Ethers
The following table summarizes typical experimental conditions for the protection of a primary alcohol with TBDMS and the subsequent deprotection.
To a solution of benzyl alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
To this stirred solution, add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[4]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired TBDMS ether.[4]
Benzyl Ethers: Robust and Orthogonal Protection
Benzyl (Bn) ethers are another class of exceptionally useful protecting groups for alcohols, prized for their high stability across a wide pH range and their unique deprotection methods.[1][3] This stability makes them suitable for synthetic routes involving strongly acidic or basic conditions.
Substituted Benzyl Ethers for Tunable Reactivity
While the standard benzyl group is very robust, substituted benzyl ethers offer a means to tune the lability of the protecting group, allowing for more nuanced deprotection strategies.
p-Methoxybenzyl (PMB): The electron-donating methoxy group at the para position makes the PMB ether more susceptible to oxidative cleavage compared to the unsubstituted benzyl ether.[6] This allows for selective deprotection in the presence of a standard benzyl ether.
3,4-Dimethoxybenzyl (DMB): With two electron-donating groups, the DMB ether is even more readily cleaved under oxidative or acidic conditions than the PMB ether.[7]
2-Nitrobenzyl: This group is a photolabile protecting group, meaning it can be removed by irradiation with light, offering a very mild and specific deprotection method.[6]
The Chemistry of Benzylation and Debenzylation
Protection (Benzylation): The most common method for the formation of benzyl ethers is the Williamson ether synthesis.[8] This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with benzyl bromide or benzyl chloride.[8] For substrates sensitive to strong bases, alternative methods using benzyl trichloroacetimidate under acidic conditions are available.[6]
Deprotection (Debenzylation): The premier method for cleaving benzyl ethers is catalytic hydrogenolysis.[9] This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C).[9] This method is generally mild and high-yielding. However, it is not compatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or some other protecting groups like Cbz.[3]
Alternative deprotection methods include:
Dissolving Metal Reduction: Using sodium in liquid ammonia (Birch reduction) can also cleave benzyl ethers.[3]
Oxidative Cleavage: As mentioned, PMB and DMB ethers are susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[6][7]
Strong Acids: While benzyl ethers are stable to mild acids, they can be cleaved by very strong acids.[3]
Comparative Performance of Benzyl Ethers
The following table summarizes typical experimental conditions for the protection of an alcohol with a benzyl group and its subsequent deprotection.
Experimental Workflow: Benzyl Ether Protection and Deprotection
Caption: General workflow for the protection and deprotection of benzylic alcohols using benzyl ethers.
Detailed Protocol: Protection of a Primary Alcohol with Benzyl Ether
Materials:
Primary alcohol
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
Benzyl bromide (BnBr)
Procedure:
To a solution of the alcohol (1.0 equivalent) in anhydrous DMF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise.[11]
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.[11]
Cool the reaction back to 0°C, and add benzyl bromide (1.2 equivalents) dropwise.[11]
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
Carefully quench the reaction with water and extract the product with an organic solvent.
Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Ester Protecting Groups: An Alternative with Orthogonal Reactivity
While ethers are the most common protecting groups for alcohols, esters also serve as viable, albeit less common, choices for benzylic alcohols. The primary advantage of ester protecting groups is their distinct deprotection chemistry, which relies on hydrolysis under basic or acidic conditions. This provides orthogonality to the deprotection methods used for silyl and benzyl ethers.
Common ester protecting groups include acetate and benzoate. They are typically installed by reacting the alcohol with the corresponding acid chloride or anhydride in the presence of a base like pyridine. Deprotection is readily achieved by saponification with a base such as sodium hydroxide or potassium carbonate in a protic solvent.
Conclusion: Selecting the Optimal Protecting Group
The choice of a protecting group for a benzylic alcohol is a critical decision that can significantly impact the success of a synthetic sequence.
Silyl ethers , particularly TBDMS, are excellent choices for their ease of installation and mild, selective removal with fluoride ions. Their stability can be tuned by altering the steric bulk of the substituents on the silicon atom.
Benzyl ethers offer exceptional stability to a wide range of reaction conditions, making them ideal for lengthy and complex syntheses. The availability of substituted benzyl ethers provides additional flexibility for selective deprotection.
Ester protecting groups offer an orthogonal deprotection strategy, which can be advantageous in the synthesis of highly functionalized molecules.
Ultimately, the optimal protecting group depends on the specific requirements of the synthetic route, including the nature of the other functional groups present in the molecule and the reaction conditions to be employed in subsequent steps. By understanding the comparative advantages and limitations of each protecting group, researchers can make informed decisions to streamline their synthetic efforts and achieve their target molecules with greater efficiency and success.
References
A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
Alcohol Protecting Groups. (n.d.). University of Calgary. Retrieved March 10, 2026, from [Link]
Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]
Heterogeneous Thiocyanation of Benzylic Alcohols and Silyl and THP Ethers, and Deprotection of Silyl and THP-Ethers by [PCl3-n(SiO2)n] (Silphos). (2010, August 25). Taylor & Francis Online. Retrieved March 10, 2026, from [Link]
Benzyl ethers make excellent protecting groups according to the g... (2024, March 3). Pearson+. Retrieved March 10, 2026, from [Link]
Benzyl Deprotection of Alcohols. (2021, February 8). J&K Scientific LLC. Retrieved March 10, 2026, from [Link]
Alcohol Protecting Groups. (n.d.). Organic Chemistry Tutor. Retrieved March 10, 2026, from [Link]
ORGANIC SYNTHESIS. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (2023, August 16). ACS Publications. Retrieved March 10, 2026, from [Link]
Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (2023, September 1). PubMed. Retrieved March 10, 2026, from [Link]
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
Silyl ether. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
The selective and competitive silylation of the benzyl alcohol in the... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
Benzylation of hydroxyl groups by Williamson reaction. (2021, October 6). NCBI Bookshelf. Retrieved March 10, 2026, from [Link]
2 Protection of Functional Groups. (n.d.). Retrieved March 10, 2026, from [Link]
Protection of Alcohol by Ether. (n.d.). SynArchive. Retrieved March 10, 2026, from [Link]
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]
Scientific Letter. (2021, October 6). Atlanchim Pharma. Retrieved March 10, 2026, from [Link]
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]
Protection and deprotection. (n.d.). WILLINGDON COLLEGE, SANGLI. Retrieved March 10, 2026, from [Link]
Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. (2015, April 16). ACS Publications. Retrieved March 10, 2026, from [Link]
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved March 10, 2026, from [Link]
Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]
Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved March 10, 2026, from [Link]
Protecting Groups. (2020, October 26). chem.iitb.ac.in. Retrieved March 10, 2026, from [Link]
Effect of different bases for the protection of benzyl alcohol with triisopropylsilyl chloride using microwave irradiation. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
Protection of Alcohol by Silyl ether. (n.d.). SynArchive. Retrieved March 10, 2026, from [Link]
Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. (2016, May 24). ACS Publications. Retrieved March 10, 2026, from [Link]
Spectral Database Comparison Guide: Characterizing (4,5-Dimethoxy-2-methylphenyl)methanol and Its Analogs
Executive Summary Accurate structural elucidation of highly substituted benzyl alcohols—specifically (4,5-Dimethoxy-2-methylphenyl)methanol (CAS 90926-82-2) and its structural analogs—requires a multi-modal spectroscopic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Accurate structural elucidation of highly substituted benzyl alcohols—specifically (4,5-Dimethoxy-2-methylphenyl)methanol (CAS 90926-82-2) and its structural analogs—requires a multi-modal spectroscopic approach. Because positional isomers (e.g., 3,4-dimethoxy vs. 4,5-dimethoxy) exhibit nearly identical mass fragmentation pathways, researchers must rely on the synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).
This guide objectively compares the performance of leading spectral databases—such as the [1] and the [2]—in differentiating these analogs. Furthermore, it provides self-validating experimental protocols to ensure the data you acquire is of sufficient quality to query these databases effectively.
Mechanistic Spectral Analysis: Target vs. Analogs
To effectively use a spectral database, one must first understand the mechanistic origins of the molecule's spectral features. (4,5-Dimethoxy-2-methylphenyl)methanol (MW: 182.22 g/mol ) is frequently compared against its unmethylated analog, 3,4-dimethoxybenzyl alcohol (Veratryl alcohol, MW: 168.19 g/mol ).
The primary analytical challenge lies in spin-spin coupling differentiation . In the 4,5-dimethoxy-2-methyl system, the two aromatic protons are para to each other, separated by substituted carbons. This prevents ortho or meta coupling, resulting in two distinct singlets in the
1
H NMR spectrum. Conversely, Veratryl alcohol possesses an ABX (or AMX) spin system, yielding a complex multiplet.
Quantitative Spectral Feature Comparison
The following table summarizes the expected quantitative spectral data used to query databases for these analogs:
Feature / Technique
(4,5-Dimethoxy-2-methylphenyl)methanol
3,4-Dimethoxybenzyl alcohol (Veratryl Alcohol)
Mechanistic Causality
1
H NMR (Aromatic)
Two singlets (~6.80 ppm, ~6.85 ppm)
Multiplet (ABX system, 6.80–6.95 ppm)
Para-substitution eliminates
3J
(ortho) coupling in the target molecule.
1
H NMR (Aliphatic)
Singlet (~2.25 ppm, Ar-CH
3
)
Absent
The presence of the aryl methyl group acts as a distinct chemical shift marker.
EI-MS (Primary Ions)
m/z
182 (M
+
), 164, 149
m/z
168 (M
+
), 151, 137
Initial loss of H
2
O or OH radical from the benzylic position, followed by methoxy cleavage.
FT-IR (Key Bands)
~3350 cm
−1
(broad), ~1510 cm
−1
~3350 cm
−1
(broad), ~1515 cm
−1
O-H stretching (hydrogen-bonded) and aromatic C=C skeletal vibrations.
Spectral Database Comparison
When characterizing novel or highly substituted analogs, no single database provides a complete solution. The table below compares the objective performance of the primary databases used in drug development and analytical chemistry.
Database Platform
Best Suited For
Strengths for Dimethoxybenzyl Analogs
Limitations
NIST Chemistry WebBook
GC-EI-MS, Gas-Phase IR
Gold Standard for MS: Contains rigorously validated 70 eV EI-MS fragmentation patterns and Kovats retention indices.
Lacks experimental NMR spectra; relies on external links for structural assignments.
AIST SDBS
1
H/
13
C NMR, FT-IR
Gold Standard for NMR: Provides fully assigned experimental spectra, crucial for verifying the para-proton singlets.
Interface is dated; bulk downloading of raw spectral files (e.g., FID data) is prohibited.
In-Silico (e.g., Mnova)
Novel Analogs / Prediction
Mechanistic Prediction: Excellent for simulating the exact chemical shift changes when moving the methyl group to different ring positions.
Predictions for highly sterically hindered isomers can deviate by
±
0.2 ppm from experimental reality.
Database Query Workflow
To prevent false-positive identifications, researchers must route their experimental data to the correct database based on the analytical technique used.
Fig 1: Decision matrix for routing experimental spectra to the optimal reference database.
Self-Validating Experimental Protocols
To confidently compare your synthesized or extracted (4,5-Dimethoxy-2-methylphenyl)methanol against databases like SDBS or NIST, your experimental data must be acquired under strict, reproducible conditions. The following protocols incorporate self-validating checkpoints.
Protocol A: Quantitative
1
H and
13
C NMR Acquisition
Causality: Database matching requires precise chemical shifts. If the sample is not properly referenced or relaxed, integration values will skew, leading to failed database queries.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl
3
).
Acquisition Parameters (
1
H): Use a 30° pulse angle with a relaxation delay (D1) of at least 2 seconds. Why? A 30° pulse ensures complete longitudinal relaxation between scans, guaranteeing that the integration ratio of the methoxy protons (6H) to the benzylic CH
2
(2H) is exactly 3:1.
Self-Validation Checkpoint: Before querying SDBS, check the residual solvent peak. If the CHCl
3
peak does not align at exactly 7.26 ppm relative to TMS at 0.00 ppm, the lock/shim process has drifted. The spectrum must be recalibrated; otherwise, the automated shift search in SDBS will fail.
Protocol B: GC-EI-MS Analysis
Causality: The [1] algorithms rely on standardized 70 eV electron ionization. Deviating from this energy alters the relative abundance of the
m/z
164 (loss of H
2
O) fragment.
Instrument Tuning: Perform a daily tune using Perfluorotributylamine (PFTBA).
Self-Validation Checkpoint: Verify that the ratio of tuning masses
m/z
69, 219, and 502 matches factory specifications (typically
m/z
69 base peak; 219 > 40%; 502 > 2%). If
m/z
502 is missing, the high-mass quadrupole sensitivity is compromised. This will artificially suppress the molecular ion (
m/z
182) of your compound, resulting in a low NIST match factor.
Acquisition: Inject 1 µL of a 100 ppm solution (in methanol) using a split ratio of 50:1. Scan range:
m/z
40 to 300.
Protocol C: FT-IR (ATR) Analysis
Background Subtraction: Collect a background spectrum of the empty diamond ATR crystal immediately prior to sample analysis (16 scans, 4 cm
−1
resolution).
Sample Application: Apply the solid sample directly to the crystal. Apply consistent pressure using the anvil.
Self-Validation Checkpoint: Monitor the baseline. If the baseline slopes significantly above 2000 cm
−1
, the sample contact is poor or scattering is occurring. A sloping baseline will cause derivative-based search algorithms in spectral databases to misidentify the broad O-H stretch (~3350 cm
−1
).
References
National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." U.S. Department of Commerce. Available at: [Link]
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." AIST Japan. Available at:[Link]
Comparative
Reactivity Comparison Guide: (4,5-Dimethoxy-2-methylphenyl)methanol vs. Analogous Benzyl Alcohols
As a Senior Application Scientist, selecting the correct benzylic building block requires a deep understanding of how subtle structural modifications dictate electronic and steric behavior. This guide provides an objecti...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the correct benzylic building block requires a deep understanding of how subtle structural modifications dictate electronic and steric behavior. This guide provides an objective, data-driven comparison of (4,5-Dimethoxy-2-methylphenyl)methanol (often referred to as DMMB-OH or 2-methylveratryl alcohol) against similar compounds such as veratryl alcohol, 4-methoxybenzyl (PMB) alcohol, and 2-methylbenzyl alcohol.
By analyzing their oxidation dynamics, utility as protecting groups, and roles in active pharmaceutical ingredient (API) synthesis, this guide establishes a framework for predicting their reactivity in complex synthetic workflows.
Electronic and Steric Profiling (The Causality of Reactivity)
The reactivity of benzyl alcohols is fundamentally governed by the electron density of the aromatic ring and the steric environment of the benzylic carbon. (4,5-Dimethoxy-2-methylphenyl)methanol features strong electron-donating methoxy groups at the 4- and 5-positions, making it electronically similar to veratryl alcohol (3,4-dimethoxybenzyl alcohol). However, the critical differentiator is the ortho-methyl group.
This methyl substitution introduces a dual effect:
Hyperconjugation: It further enriches the π-system, stabilizing any developing positive charge (e.g., a radical cation or oxocarbenium intermediate) at the benzylic position.
Steric Shielding: The ortho-methyl group restricts the rotational freedom of the benzylic position. This provides kinetic stability against premature nucleophilic attack or mild acidic cleavage when used as a protecting group, without sacrificing its susceptibility to single-electron oxidants.
Oxidation Dynamics: Catalytic and Enzymatic Pathways
Veratryl alcohol is the benchmark substrate for Lignin Peroxidase (LiP), undergoing a single-electron transfer (SET) to form a radical cation with a well-documented redox potential of 1.45 V vs NHE 1. DMMB-OH follows a nearly identical SET pathway but with altered kinetics. The ortho-methyl group slightly lowers the thermodynamic barrier for radical cation formation but introduces steric friction within the narrow active sites of certain peroxidases.
In synthetic applications, the aerobic oxidation of these electron-rich alcohols to their corresponding aldehydes can be efficiently catalyzed by heterogeneous systems like Ru/Al₂O₃ in aqueous media 2.
Figure 1: General two-electron oxidation pathway of electron-rich benzyl alcohols to benzaldehydes.
Self-Validating Protocol: Aerobic Oxidation of Benzyl Alcohols
Causality: Utilizing Ru/Al₂O₃ with air/O₂ provides a green, heterogeneous alternative to toxic stoichiometric oxidants. Water is used as a solvent to stabilize the transition states of the polar intermediates.
Step 1: Suspend 5 mol% Ru/Al₂O₃ catalyst in deionized water within a high-pressure reactor.
Step 2: Add 1.0 equivalent of (4,5-Dimethoxy-2-methylphenyl)methanol.
Step 3: Pressurize the reactor with 5 bar of synthetic air and heat to 160 °C under vigorous stirring for 8 hours.
Step 4 (Validation): Monitor the reaction via GC-MS. The protocol is self-validating: as the alcohol is consumed, the emergence of a distinct peak with a higher retention time and a mass shift of -2 Da (loss of two protons) confirms the formation of 4,5-dimethoxy-2-methylbenzaldehyde. The absence of over-oxidation to the carboxylic acid validates the selectivity of the Ru catalyst.
The DMMB Protecting Group: Oxidative Cleavage Strategy
In complex acyclic amino acid synthesis, the 4,5-dimethoxy-2-methylbenzyl (DMMB) group is utilized to protect amines and alcohols. Unlike the standard 4-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB) groups, the DMMB group strongly resists hydrogenolysis and mild acid treatment due to the steric bulk of the ortho-methyl group 3. However, because the aromatic core remains highly electron-rich, it is rapidly and selectively cleaved by single-electron oxidants like Ceric Ammonium Nitrate (CAN) in excellent yields (e.g., >90%).
Figure 2: Step-by-step workflow for the oxidative cleavage of the DMMB protecting group using CAN.
Self-Validating Protocol: Oxidative Cleavage of DMMB Ethers using CAN
Causality: CAN is highly soluble in water, while the organic substrate requires a polar aprotic solvent like acetonitrile (MeCN). The miscible aqueous-organic mixture ensures optimal contact between the SET oxidant and the substrate, while water serves as the essential nucleophile to trap the intermediate oxocarbenium ion, driving the hydrolysis forward.
Step 1: Dissolve the DMMB-protected substrate in a 4:1 mixture of MeCN/H₂O (0.1 M concentration).
Step 2: Cool the solution to 0 °C using an ice bath to prevent over-oxidation of the liberated alcohol/amine.
Step 3: Add 2.5 equivalents of Ceric Ammonium Nitrate (CAN) portion-wise over 10 minutes.
Step 4 (Validation): Monitor via Thin Layer Chromatography (TLC) under a 254 nm UV lamp. The protocol validates itself through the visual appearance of a highly UV-active, fast-running spot corresponding to the 4,5-dimethoxy-2-methylbenzaldehyde byproduct. The complete disappearance of the starting material spot dictates the reaction endpoint.
Step 5: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.
Industrial Relevance: API Synthesis
Beyond protecting group chemistry, the DMMB structural motif is a critical building block in pharmaceutical manufacturing. The reactivity of DMMB-derivatives facilitates electrophilic coupling with pyrimidine precursors to synthesize Ormetoprim (2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine). Ormetoprim is a highly effective diaminopyrimidine antimicrobial, widely formulated as a potentiated sulfonamide in veterinary medicine to treat severe bacterial infections 4. The ortho-methyl group in Ormetoprim is essential for its specific binding affinity within the bacterial dihydrofolate reductase (DHFR) enzyme pocket, distinguishing its efficacy from unmethylated analogs.
References
Oxidation of veratryl alcohol with lignin peroxidase and nanoscale photosystems
Diva-Portal.org
A new protecting group for acyclic amino acid derivatives prepared by Stevens rearrangement
Niig
Aerobic Oxidation of Veratryl Alcohol to Veratraldehyde with Heterogeneous Ruthenium Catalysts
Technical University of Denmark (DTU)
The Fate and Transport of the Antimicrobials Sulfadimethoxine and Ormetoprim in the Environment
Auburn University
Personal protective equipment for handling (4,5-Dimethoxy-2-methylphenyl)methanol
As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as an exercise in predictive risk management. (4,5-Dimethoxy-2-methylphenyl)methanol (CAS 90926-82-2) is a valuable...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as an exercise in predictive risk management. (4,5-Dimethoxy-2-methylphenyl)methanol (CAS 90926-82-2) is a valuable intermediate in synthetic chemistry and drug development[1]. However, its structural motifs demand rigorous operational discipline at the bench.
The following guide bypasses generic safety advice to provide a self-validating, mechanistic approach to handling this specific compound, ensuring your laboratory operations are both safe and scientifically sound.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand why a chemical is hazardous. As a substituted benzyl alcohol, (4,5-Dimethoxy-2-methylphenyl)methanol shares a distinct toxicological profile with analogous dimethoxybenzyl derivatives[2].
The primary operational risk is its potential to act as a localized irritant. The lipophilic nature of the dimethoxy-substituted aromatic ring allows the molecule to easily partition into the stratum corneum of the skin. Once there, the benzylic hydroxyl group can disrupt hydrogen bonding within cellular lipid bilayers. This dual-action mechanism is responsible for the classic GHS hazard statements associated with this class of compounds: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [3]. Furthermore, because it is handled as a solid, aerosolization during weighing or transfer can introduce fine particulate matter into the respiratory tract, leading to acute inflammation (H335: May cause respiratory irritation )[2].
Quantitative PPE Matrix
To mitigate the mechanistic risks outlined above, a robust barrier system is required. The following matrix details the specific Personal Protective Equipment (PPE) required, grounded in chemical compatibility and physical data[2].
PPE Category
Specification
Mechanistic Justification
Replacement Frequency
Hand Protection
Nitrile Gloves (≥ 0.11 mm thickness)
Benzyl alcohols can degrade natural rubber latex. Nitrile provides superior chemical resistance to slightly polar organic molecules, preventing dermal partitioning.
Every 2-4 hours, or immediately upon known contamination.
Eye Protection
ANSI Z87.1 Safety Goggles
Prevents severe ocular irritation (H319) from accidental splashes of dissolved solutions or aerosolized crystalline dust.
N/A (Reusable; decontaminate after use).
Body Protection
Flame-retardant Lab Coat (100% Cotton or Nomex)
Protects against skin irritation (H315) and minimizes static discharge, which is critical when handling fine organic powders.
Weekly, or immediately if a spill occurs.
Respiratory
N95/P100 Particulate Respirator
Required only if engineering controls (fume hood) fail. Mitigates inhalation of irritating dust/vapors (H335).
Discard after a single use or if breathing resistance increases.
A self-validating protocol ensures that safety checks are inherently built into the workflow. Do not proceed to the next step unless the prior validation check is successful.
Step 1: Engineering Control Verification
Action: Turn on the chemical fume hood and verify the digital monitor reads a face velocity of 80–120 feet per minute (fpm).
Validation: Hold a delicate task wipe (e.g., Kimwipe) at the sash opening; it should be gently pulled inward.
Causality: Proper airflow contains aerosolized particles and sublimating vapors, serving as the primary defense against respiratory tract irritation[3].
Step 2: Static Mitigation & Equipment Prep
Action: Ground the analytical balance inside the hood. Use anti-static, grounded spatulas (preferably metal, not plastic) when weighing the solid.
Causality: Fine organic powders accumulate static charge during friction (triboelectric effect). This can lead to sudden aerosolization of the powder into the user's breathing zone or, rarely, provide an ignition source if flammable solvents are nearby.
Step 3: Dispensing and Transfer
Action: Weigh the required amount of (4,5-Dimethoxy-2-methylphenyl)methanol inside the active fume hood. Immediately seal the primary container.
Validation: Ensure no visible powder remains on the exterior of the weighing boat or the primary container before moving it.
Step 4: Decontamination
Action: Wipe down the balance and surrounding hood area with a 70% ethanol or isopropanol solution.
Causality: Water alone is insufficient due to the compound's lipophilicity. Alcohols effectively dissolve residual dimethoxybenzyl alcohol derivatives, ensuring complete removal from bench surfaces.
Emergency Spill Response & Disposal Plan
In the event of a breach in primary containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure[3].
Immediate Containment: If a spill occurs, halt operations. If the spill is outside the fume hood, immediately don a P100 respirator to avoid inhaling aerosolized dust.
Absorption & Collection:
For Solid Spills:Do not sweep dry. Dry sweeping aerosolizes the irritant. Lightly mist the powder with water to suppress dust, then carefully scoop it into a compatible chemical waste container using a non-sparking tool.
For Liquid Solutions: Use an inert absorbent pad (e.g., vermiculite or universal spill pads) to soak up the solvent containing the dissolved chemical.
Surface Decontamination: Wash the spill area with laboratory detergent and water to remove the bulk organic material, followed by a 70% ethanol wipe-down to remove trace lipophilic residues.
Waste Segregation: Place all contaminated materials (gloves, wipes, absorbent) into a designated hazardous solid waste container. Label clearly as "Hazardous Waste: Contains (4,5-Dimethoxy-2-methylphenyl)methanol (Irritant)".
Regulatory Disposal: Dispose of the waste in accordance with EPA/RCRA regulations (or local equivalent) as organic chemical waste. Never flush this compound down the sink , as it may be harmful to aquatic life and wastewater treatment systems[2].
Operational Logic Visualization
The following diagram outlines the critical decision-making pathways for standard operations versus emergency spill scenarios.
Workflow for handling (4,5-Dimethoxy-2-methylphenyl)methanol and emergency spill response.